4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
Description
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Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLFXLRWYHXUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Activities of 4-Aryl-1,3-Thiazol-2(3H)-ones: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold
The 1,3-thiazol-2(3H)-one core, particularly with an aryl substituent at the 4-position, represents a privileged scaffold in medicinal chemistry. This heterocyclic motif is a key constituent in a multitude of compounds exhibiting a broad spectrum of pharmacological activities.[1][2][3] The structural versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[4] This guide provides an in-depth exploration of the significant biological activities of 4-aryl-1,3-thiazol-2(3H)-ones and their derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Machinery of Malignancy
A substantial body of research has highlighted the potent anticancer effects of 4-aryl-1,3-thiazol-2(3H)-one derivatives against various cancer cell lines.[2][5][6][7][8] These compounds have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit key enzymes involved in cancer progression.[2][6]
A. Mechanism of Action: Disrupting Cellular Proliferation and Survival
The anticancer activity of these thiazolidinone derivatives is often attributed to their ability to interfere with critical cellular processes:
-
Tubulin Polymerization Inhibition: Several 4-aryl-1,3-thiazol-2(3H)-one derivatives act as potent inhibitors of tubulin polymerization. By binding to the colchicine binding site of tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11][12]
-
Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes that are overexpressed in cancer cells and play a crucial role in their growth and survival. These include:
-
Protein Tyrosine Kinases (PTKs): PTKs are key components of signaling pathways that regulate cell proliferation and differentiation. Their inhibition by thiazolidinone derivatives can block these aberrant signaling cascades.[2]
-
Carbonic Anhydrases (CAs): CAs are involved in maintaining the pH balance in tumor microenvironments, and their inhibition can disrupt cancer cell metabolism.[2]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[3]
-
-
Induction of Apoptosis: 4-Aryl-1,3-thiazol-2(3H)-ones can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.[5][6]
-
PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some thiazolidinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[13][14]
B. Quantitative Assessment of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 4-aryl-1,3-thiazol-2(3H)-one derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxyphenyl | MCF-7 (Breast) | 5.12 | [6] |
| 1b | 4-Chlorophenyl | HeLa (Cervical) | 8.9 | [5] |
| 1c | 3,4,5-Trimethoxyphenyl | HCT116 (Colon) | 3.35 | [12] |
| 1d | 4-Fluorophenyl | A549 (Lung) | 0.97 | [15] |
| 1e | Naphthyl | K562 (Leukemia) | 8.5 | [5] |
C. Experimental Protocols for Anticancer Evaluation
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.[16][17][18][19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aryl-1,3-thiazol-2(3H)-one derivative (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4][20][21][22]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[9][10][12][15]
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.
-
D. Visualizing the Anticancer Workflow and Signaling Pathway
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Putative signaling pathway for thiazolidinone-induced apoptosis.
II. Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer.[14] 4-Aryl-1,3-thiazol-2(3H)-one derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[23][24]
A. Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of anti-inflammatory action for these compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[23]
-
COX-2 Inhibition: COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these thiazolidinone derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[25][26][27][28][29]
B. Quantitative Assessment of Anti-inflammatory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of representative 4-aryl-1,3-thiazol-2(3H)-one derivatives.
| Compound ID | 4-Aryl Substituent | COX-2 IC50 (µM) | Reference |
| 2a | 4-Sulfamoylphenyl | >10 | [23] |
| 2b | 4-Methoxyphenyl | 5.2 | [23] |
| 2c | 4-Nitrophenyl | 3.8 | [23] |
| 2d | 4-Chlorophenyl | 4.5 | [23] |
C. Experimental Protocol for Anti-inflammatory Evaluation
This fluorometric or colorimetric assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.[30][31][32][33]
-
Principle: The assay measures the peroxidase activity of COX-2, which generates a detectable product. The reduction in product formation in the presence of an inhibitor is proportional to its inhibitory activity.
-
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2, a suitable substrate (e.g., arachidonic acid), and a detection probe.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to the wells.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
D. Visualizing the Anti-inflammatory Workflow and Signaling Pathway
Caption: Experimental workflow for anti-inflammatory evaluation.
Caption: Mechanism of COX-2 inhibition by 4-aryl-1,3-thiazol-2(3H)-ones.
III. Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. 4-Aryl-1,3-thiazol-2(3H)-one derivatives have demonstrated significant activity against a range of bacteria and fungi.[34][35][36]
A. Mechanism of Action: Disrupting Microbial Viability
The antimicrobial effects of these compounds are thought to stem from their ability to inhibit essential microbial enzymes.
-
Inhibition of Peptidoglycan Synthesis: The thiazolidinone ring, particularly the β-lactam-like structure, is believed to inhibit enzymes involved in the biosynthesis of the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death.[1]
B. Quantitative Assessment of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 4-aryl-1,3-thiazol-2(3H)-one derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | 4-Aryl Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 3a | 4-Chlorophenyl | Staphylococcus aureus | 8 | [36] |
| 3b | 4-Nitrophenyl | Escherichia coli | 16 | [34] |
| 3c | 4-Hydroxyphenyl | Candida albicans | 4 | [35] |
| 3d | 2,4-Dichlorophenyl | Bacillus subtilis | 2 | [34] |
C. Experimental Protocol for Antimicrobial Evaluation
This is a standard and quantitative method for determining the MIC of an antimicrobial agent.[37][38][39][40][41]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
-
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
D. Visualizing the Antimicrobial Workflow
Caption: Experimental workflow for antimicrobial evaluation.
IV. Structure-Activity Relationship (SAR): Guiding Rational Drug Design
The biological activity of 4-aryl-1,3-thiazol-2(3H)-ones is highly dependent on the nature and position of substituents on the aryl ring and the thiazolidinone core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.[1][3][42][43]
-
Anticancer Activity:
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO2) on the 4-aryl ring often enhance anticancer activity.[8]
-
The presence of methoxy groups, particularly a 3,4,5-trimethoxy substitution pattern, is associated with potent tubulin polymerization inhibition.[12]
-
Modifications at the N-3 position of the thiazolidinone ring can significantly impact cytotoxicity.[6]
-
-
Anti-inflammatory Activity:
-
Antimicrobial Activity:
V. Conclusion and Future Perspectives
The 4-aryl-1,3-thiazol-2(3H)-one scaffold is a versatile and promising platform for the development of novel therapeutic agents with diverse biological activities. The insights into their mechanisms of action, coupled with a growing understanding of their structure-activity relationships, provide a solid foundation for the rational design of next-generation drugs targeting cancer, inflammation, and infectious diseases. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic efficacy. The detailed experimental protocols and workflows presented in this guide are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
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Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]
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Strategic Synthesis of Thiazole Derivatives: From Classical Hantzsch to C-H Activation
Executive Summary: The Thiazole Privilege
In medicinal chemistry, the 1,3-thiazole ring is not merely a structural linker; it is a "privileged scaffold" capable of diverse non-covalent interactions (
For the drug development chemist, the challenge is no longer just making a thiazole, but synthesizing it with regioselectivity , atom economy , and late-stage functionalization capability. This guide bridges the gap between the robust, century-old Hantzsch synthesis and cutting-edge transition-metal-catalyzed C-H activation.
The Foundation: Hantzsch Thiazole Synthesis[2]
First reported in 1887, the Hantzsch synthesis remains the industrial gold standard due to its reliability. However, understanding its mechanism is crucial for troubleshooting low yields in complex substrates.
Mechanistic Causality
The reaction involves the condensation of an
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the haloketone ( ).[2] -
Intermediate Formation: A thioimidate intermediate is formed.
-
Cyclization: The nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives the aromatization.
Expert Insight: In sterically hindered ketones, the reaction often stalls at the hydroxythiazoline intermediate. Acidic conditions (or Lewis acids) are required to force the final dehydration step.
Visualizing the Pathway
Figure 1: The Stepwise Hantzsch Mechanism. Note the critical dehydration step (red) which often requires acid catalysis to reach the final aromatic product.
Modern Evolution: Transition Metal-Catalyzed C-H Activation[4]
While Hantzsch builds the ring, modern drug discovery often requires functionalizing an existing thiazole core. Traditional cross-coupling (Suzuki, Stille) requires pre-functionalized halides, adding synthetic steps. C-H Activation bypasses this by directly functionalizing the C-H bond.
Regioselectivity Switch: Pd vs. Cu
A critical insight for process chemists is the orthogonality of catalysts:
-
Palladium (Pd): Favors Electrophilic Palladation . It typically activates the most nucleophilic position (C-5).
-
Copper (Cu): Operates via a Base-Assisted Metalation (CMD) mechanism. It targets the most acidic proton (C-2), located between the Sulfur and Nitrogen.
Catalytic Workflow
Figure 2: Divergent selectivity in C-H activation. Palladium targets the electron-rich C-5, while Copper targets the acidic C-2 position.
Green Chemistry & Multicomponent Reactions (MCR)
Sustainability is now a core metric in synthesis. Microwave-assisted synthesis and One-Pot MCRs offer superior Atom Economy (AE) compared to classical reflux methods.
Comparative Efficiency Data
The following data summarizes recent literature comparisons between Classical (Thermal) and Modern (Microwave/Green) protocols for synthesizing 2-aminothiazoles.
| Metric | Classical Hantzsch (Ethanol Reflux) | Microwave-Assisted (Water/EtOH) | One-Pot MCR (Ionic Liquid) |
| Reaction Time | 3 – 12 Hours | 10 – 20 Minutes | 30 – 60 Minutes |
| Yield | 65% – 75% | 85% – 96% | 88% – 92% |
| Solvent | Volatile Organics (VOCs) | Water / Aqueous EtOH | Ionic Liquids / Solvent-free |
| Purification | Extraction + Chromatography | Filtration + Recrystallization | Simple Filtration |
| Atom Economy | Moderate | High | Very High |
Validated Experimental Protocols
Protocol A: Classical Synthesis of 2-Amino-4-Phenylthiazole
A robust, self-validating protocol suitable for generating starting materials.
-
Reagents: Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Solvent: Add 5 mL of Ethanol or Methanol.
-
Reaction: Heat to reflux (
C) with stirring for 60 minutes.-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (
) should disappear.
-
-
Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[3]
-
Neutralization: Pour the mixture into 20 mL of 5% aqueous
. The free base will precipitate as a solid. -
Isolation: Filter via Buchner funnel, wash with water (
), and air dry. -
Characterization: Melting point should be
C.
Protocol B: Microwave-Assisted Green Synthesis
Optimized for library generation in drug discovery.
-
Setup: In a microwave-safe vessel, mix
-haloketone (1.0 eq) and thioamide (1.1 eq). -
Catalyst/Solvent: Add a few drops of Polyethylene Glycol (PEG-400) or use water as a solvent. No acid catalyst is typically needed due to thermal efficiency.
-
Irradiation: Irradiate at 300W for 10–15 minutes at
C. -
Workup: Pour onto crushed ice. The product precipitates immediately.
-
Yield: Expect >90% yield with high purity, often requiring no chromatography.
References
-
Hantzsch Thiazole Synthesis: Mechanism and Review Hantzsch Thiazole Synthesis - SynArchive. [Link]
-
Recent Advances in Multicomponent Synthesis (2026) Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review - Taylor & Francis. [Link]
-
Microwave-Assisted Green Synthesis Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation - Bentham Science. [Link]
-
Transition Metal Selectivity (Pd vs Cu) Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC. [Link]
-
Ionic Liquid Mediated Synthesis Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances. [Link]
-
FDA Approved Thiazole Drugs & SAR Thiazole Ring—A Biologically Active Scaffold - PMC. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazol-2(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-investigated member of this family: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one. While direct experimental data for this compound is limited, this paper will extrapolate from the known biological activities of structurally similar thiazole, thiazolidinone, and thiadiazole derivatives, particularly those bearing the 2,4-dichlorophenyl substituent. We will explore potential mechanisms of action and propose detailed experimental workflows for target validation and characterization. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising compound.
Introduction: The Thiazole Core in Drug Discovery
The thiazole ring is a cornerstone in the development of therapeutic agents, valued for its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological macromolecules.[1][2] This versatility has led to the development of numerous thiazole-containing drugs with applications across a spectrum of diseases, including cancer, infectious diseases, and metabolic disorders.[3][4] The subject of this guide, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, combines this privileged thiazole core with a 2,4-dichlorophenyl moiety, a substitution pattern frequently associated with enhanced biological activity.[5][6] This guide will dissect the potential therapeutic avenues for this compound by examining the established targets of its structural analogs.
Potential Therapeutic Applications and Associated Targets
Based on the extensive literature on related thiazole and thiazolidinone derivatives, we can hypothesize several key therapeutic areas and molecular targets for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one.
Anticancer Activity
The dichlorophenyl-substituted thiazole scaffold is a recurring motif in compounds with demonstrated anticancer properties.[5][7][8] The potential targets in this domain are diverse and include enzymes crucial for cell cycle progression and signaling pathways that are often dysregulated in cancer.
-
Mechanistic Insight: Certain N-thiazolyl-carboxamide derivatives have been identified as inhibitors of Nek2 and Hec1, enzymes that play a critical role in mitotic spindle formation and chromosome segregation.[9][10] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells. The structural similarity of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one suggests it may also fit into the ATP-binding pocket of these or other related kinases.
-
Proposed Experimental Workflow:
-
Kinase Inhibition Assay: A primary screen using a panel of recombinant mitotic kinases (including Nek2 and Hec1) can be performed. An in vitro luminescence-based assay, such as the Kinase-Glo® assay, can quantify ATP consumption and thus determine the inhibitory activity of the compound.
-
Cell-Based Assays: The effect of the compound on cell cycle progression in various cancer cell lines (e.g., A549 lung carcinoma) can be assessed via flow cytometry after propidium iodide staining.[5] An increase in the G2/M phase population would be indicative of mitotic arrest.
-
Apoptosis Induction: Annexin V-FITC/propidium iodide staining followed by flow cytometry can confirm if the compound induces apoptosis in cancer cells.[5]
-
-
Mechanistic Insight: Some 4-thiazolidinone-based derivatives have been shown to act as PPARγ agonists, exhibiting cytotoxic effects in colorectal adenocarcinoma cells.[7] PPARγ is a nuclear receptor that, when activated, can induce differentiation and apoptosis in various cancer types.
-
Proposed Experimental Workflow:
-
PPARγ Reporter Assay: A cell line stably expressing a PPARγ-responsive luciferase reporter gene can be used to screen for agonistic activity. An increase in luciferase expression upon treatment with the compound would indicate PPARγ activation.
-
Quantitative Real-Time PCR (qRT-PCR): The expression of known PPARγ target genes, such as p21 and PTEN, can be measured in cancer cells treated with the compound to confirm target engagement.
-
Cell Viability and ROS Production: The metabolic activity of cancer cells (e.g., CACO-2) can be measured using an MTS or MTT assay after treatment.[7] Additionally, the induction of reactive oxygen species (ROS), a common downstream effect of PPARγ activation in cancer cells, can be quantified using a fluorescent probe like DCFDA.[7]
-
Diagram 1: Proposed Experimental Workflow for Anticancer Target Validation
Caption: Workflow for validating anticancer targets of the topic compound.
Antimicrobial and Antifungal Activity
Thiazole and thiazolidinone derivatives have a well-documented history of potent antimicrobial and antifungal activities.[1][2][3][11][12] The 2,4-dichlorophenyl moiety is a common feature in many of these active compounds.
-
Mechanistic Insight: Docking studies on active thiazolidinone compounds have suggested that the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a probable mechanism for their antibacterial action against E. coli.[3] MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Proposed Experimental Workflow:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The compound's activity against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) should be determined using broth microdilution methods.[2][11]
-
Recombinant MurB Inhibition Assay: The direct inhibitory effect of the compound on the activity of purified recombinant MurB can be measured spectrophotometrically by monitoring the oxidation of NADPH.
-
In Silico Docking Studies: Molecular docking simulations can be performed to predict the binding mode of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one within the active site of MurB, providing a structural basis for its potential inhibitory activity.[3]
-
-
Mechanistic Insight: Many antifungal agents, including azoles, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13] The disruption of ergosterol production compromises the integrity of the fungal cell membrane. The structural features of the topic compound are consistent with those of other known CYP51 inhibitors.[3]
-
Proposed Experimental Workflow:
-
Antifungal Susceptibility Testing: The MIC of the compound against clinically relevant fungal strains (e.g., Candida albicans, Aspergillus niger) should be determined using standard methods like those from the Clinical and Laboratory Standards Institute (CLSI).[11]
-
CYP51 Inhibition Assay: A cell-free assay using recombinant CYP51 can be employed to directly measure the inhibitory potential of the compound. Alternatively, a whole-cell assay that measures the accumulation of lanosterol and the depletion of ergosterol in treated fungal cells using GC-MS can be performed.
-
Molecular Docking: Similar to the bacterial target, docking studies can be used to model the interaction of the compound with the active site of CYP51.[3]
-
Table 1: Summary of Antimicrobial Activity of Related Thiazole Compounds
| Compound Type | Organism | MIC₅₀ (µg/mL) | Reference |
| Thiazole Derivative | Methicillin-sensitive S. pseudintermedius | 0.30 - 0.80 | [2] |
| Thiazole Derivative | Methicillin-resistant S. pseudintermedius | ~0.40 | [2] |
| 2,3-diaryl-thiazolidin-4-one | S. aureus | >0.24 (most resistant) | [3] |
| 2,3-diaryl-thiazolidin-4-one | S. Typhimurium | 0.008 - 0.06 | [3] |
Antiviral Activity
-
Mechanistic Insight: A thiadiazole derivative bearing a 2,6-dichlorophenyl group has been identified as a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[14] NNRTIs bind to an allosteric pocket of the HIV-1 RT, inducing a conformational change that inhibits its DNA polymerase activity. The presence of a dichlorophenyl ring in the topic compound makes HIV-1 RT a plausible target.
-
Proposed Experimental Workflow:
-
HIV-1 RT Inhibition Assay: A cell-free assay using recombinant HIV-1 RT can be used to measure the inhibition of RNA-dependent DNA polymerase activity. This can be done using a variety of methods, including those based on radioisotopes or non-radioactive ELISA-based kits.
-
Antiviral Activity in Cell Culture: The ability of the compound to inhibit HIV-1 replication in a susceptible cell line (e.g., MT-4 cells) can be assessed by measuring the reduction in viral-induced cytopathic effects or by quantifying viral antigens (e.g., p24) in the culture supernatant.[14]
-
Selectivity Index: The 50% cytotoxic concentration (CC₅₀) in uninfected cells should be determined in parallel with the 50% effective concentration (EC₅₀) against the virus to calculate the selectivity index (SI = CC₅₀/EC₅₀), a measure of the compound's therapeutic window.
-
Diagram 2: HIV-1 Reverse Transcriptase Inhibition Pathway
Caption: Potential inhibition of HIV-1 replication via allosteric binding to reverse transcriptase.
Neurological and Metabolic Disorders
-
Mechanistic Insight: Derivatives of 1,2,4-oxadiazole containing a 3,4-dichlorophenyl group have been shown to be potent and selective inhibitors of MAO-B, an enzyme that degrades neurotransmitters like dopamine.[15] MAO-B inhibitors are used in the treatment of Parkinson's disease to help preserve dopamine levels in the brain. The dichlorophenyl moiety appears to be a key pharmacophore for this activity.
-
Proposed Experimental Workflow:
-
MAO-A and MAO-B Inhibition Assay: The inhibitory activity of the compound against both human recombinant MAO-A and MAO-B should be determined using a chemiluminescent assay to assess both potency and selectivity.[15]
-
Kinetic Studies: For active compounds, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).
-
Conclusion and Future Directions
While 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one itself has not been extensively studied, the wealth of data on structurally related compounds provides a strong foundation for hypothesizing its potential therapeutic targets. The evidence points towards promising avenues in oncology, infectious diseases, and potentially neurology. The experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on the synthesis of a small library of analogs to establish structure-activity relationships (SAR) for the identified targets. Furthermore, any promising in vitro activity should be followed up with pharmacokinetic and in vivo efficacy studies to translate these initial findings into tangible therapeutic opportunities.
References
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Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. (2024). MDPI. Available at: [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)- Butanoic Acid in the Preparation. (2003). Molecules. Available at: [Link]
-
Potential Nec2/Nek1 inhibitor and INH1 analog N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide via Hantzsch Thiazol Condensation. (2023). Scholar Commons. Available at: [Link]
-
Synthesis and biological evaluation of new 4-thiazolidinone derivatives. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Physicochemical and biological studies on 4-(o,p-dichlorophenyl)- 2-aminothiazole. (2014). International Journal of Pharmaceutical Science Invention. Available at: [Link]
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Inhibitory effect of 4-(2, 6-dichlorophenyl)-1, 2, 5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate on replication of human immunodeficiency virus type 1 and the mechanism of action. (n.d.). PubMed. Available at: [Link]
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Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. (2015). PLOS One. Available at: [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Available at: [Link]
-
Synthesis and biological activity of 4-thiazolidinones, thiosemicarbazides derived from diflunisal hydrazide. (2006). PubMed. Available at: [Link]
-
Potential Nec2/Nek1 inhibitor and INH1 analog N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide via Hantzsch Thiazol Condensation. (2023). Scholar Commons. Available at: [Link]
-
Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2025). ResearchGate. Available at: [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. Available at: [Link]
-
A benzodiazepines derived compound, 4-(3-chlorophenyl)-1,3-dihydronaphtho [2,3-b][7][16]diazepin-2-one (ND700C), inhibits fMLP-induced superoxide anion release by activating protein phosphatase 2A in human neutrophils. (2008). PubMed. Available at: [Link]
-
1-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(propan-2-yl)piperazine. (n.d.). PubChem. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). PMC. Available at: [Link]
-
Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. (2004). PubMed. Available at: [Link]
-
Synthesis and biological evaluation of new 4-thiazolidinone derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. (2013). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI. Available at: [Link]
-
Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one Ukrainica. (2020). ResearchGate. Available at: [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Available at: [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI. Available at: [Link]
-
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. (n.d.). Chem-Impex. Available at: [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2023). MDPI. Available at: [Link]
-
Figure. Synthesis of (3-4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. (2011). PubMed. Available at: [Link]
-
Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. (2025). MDPI. Available at: [Link]
-
1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. (n.d.). PubChem. Available at: [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI. Available at: [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
Executive Summary
Objective: To provide a robust, reproducible protocol for the synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2(3H)-one. Target Audience: Medicinal Chemists, Process Development Scientists. Significance: The 1,3-thiazol-2(3H)-one scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in anti-inflammatory (COX inhibitors), antimicrobial, and anticancer therapeutics. This specific derivative incorporates a 2,4-dichlorophenyl moiety, often utilized to enhance lipophilicity and metabolic stability in lead optimization.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]
The Modified Hantzsch Cyclization
While the classic Hantzsch synthesis utilizes thiourea to yield 2-aminothiazoles, the synthesis of the thiazol-2(3H)-one (also known as 2-hydroxythiazole in its tautomeric form) requires a modified approach.
The most efficient route involves the reaction of an
-
S-Alkylation: The sulfur atom of the thiocyanate anion acts as a nucleophile, displacing the halide (bromide) on the
-carbon of the phenacyl bromide. This forms an -thiocyanatoketone intermediate.[1] -
Cyclization: The nitrogen atom of the thiocyanate group attacks the carbonyl carbon.
-
Hydrolysis/Tautomerization: Under acidic conditions, the resulting imino-intermediate hydrolyzes to the stable carbonyl form, yielding the 1,3-thiazol-2(3H)-one.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway from
Experimental Protocol
Materials & Reagents
Safety Alert: 2,4-Dichlorophenacyl bromide is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning fume hood.
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2,4-Dichlorophenacyl bromide | 267.93 | 1.0 | 2.68 g | Substrate |
| Potassium Thiocyanate (KSCN) | 97.18 | 1.5 | 1.46 g | Reagent |
| Ethanol (Absolute) | - | - | 30 mL | Solvent |
| Glacial Acetic Acid | 60.05 | - | 5 mL | Catalyst/Solvent |
| Conc. HCl (37%) | - | - | 2 mL | Hydrolysis Agent |
Step-by-Step Methodology
Phase 1: Formation of the Thiocyanatoketone
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2,4-dichlorophenacyl bromide (2.68 g, 10 mmol) to the flask. Add Ethanol (30 mL) and stir until fully dissolved.
-
Note: If the bromide is old/colored, recrystallize from ethanol first to ensure high yield.
-
-
Reagent Addition: Add Potassium Thiocyanate (1.46 g, 15 mmol) dissolved in a minimum amount of water (approx. 2-3 mL) or directly as a solid if finely powdered.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours .
-
Observation: A white precipitate (KBr) will begin to form.
-
Phase 2: Cyclization and Hydrolysis
-
Acidification: After 2 hours, add Glacial Acetic Acid (5 mL) and Conc. HCl (2 mL) to the reaction mixture.
-
Extended Reflux: Continue refluxing for an additional 3–4 hours .
-
Why: This step ensures the cyclization of the thiocyanate intermediate and the hydrolysis of any 2-imino species to the desired 2-one (carbonyl) functionality.
-
-
Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (
) should disappear, and a more polar spot ( ) should appear.
Phase 3: Workup and Purification
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Precipitation: The product should precipitate as a solid. Stir for 15-20 minutes to ensure complete granulation.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove acid and inorganic salts. -
Recrystallization: Recrystallize the crude solid from Ethanol/Water (4:1) or Hot Ethanol .
-
Procedure: Dissolve in boiling ethanol, filter while hot (if insoluble impurities exist), then add warm water until slightly turbid. Cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against the following specifications.
| Parameter | Expected Value | Method |
| Appearance | White to off-white needles/powder | Visual |
| Yield | 75% – 85% | Gravimetric |
| Melting Point | 198°C – 202°C (Derivative dependent) | Capillary MP |
| IR Spectrum | FTIR (KBr pellet) | |
| 1H NMR | DMSO- |
Key Identification Feature: The presence of the singlet at
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in EtOH/Water mix. | Evaporate 50% of the solvent before pouring into ice water. Ensure water is ice-cold. |
| Product is Sticky/Oily | Incomplete hydrolysis or impurities. | Decant the water, dissolve the oil in EtOAc, wash with brine, dry over MgSO4, and re-precipitate with Hexane. |
| Melting Point Depression | Contamination with elemental sulfur or unreacted bromide. | Perform a hot filtration during recrystallization. Ensure KSCN quality is high. |
| Yellow Coloration | Oxidation of impurities. | Use activated charcoal during recrystallization. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications
- Source: N
- Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
-
URL:[Link]
-
Synthesis of Thiazol-2(3H)
-
General Reactivity of Alpha-Haloketones
-
Thiazole Synthesis Protocols
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- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thiazolones as Enzyme Inhibitors
From Privileged Scaffolds to Covalent Probes: A Guide to Validated Screening
Abstract
Thiazolones (specifically 4-thiazolidinones and isothiazolones ) occupy a complex niche in drug discovery. While often cited as "privileged structures" capable of inhibiting kinases (e.g., GSK-3
Part 1: Mechanistic Profiling & Chemical Diversity
To successfully apply thiazolones, one must first distinguish the two dominant sub-classes, as their mechanisms of inhibition are fundamentally different.
1. 4-Thiazolidinones (Reversible / Allosteric)
This scaffold is the most common in medicinal chemistry literature.
-
Core Structure: A saturated 5-membered ring with a carbonyl at C4, sulfur at S1, and nitrogen at N3.
-
Mechanism: Typically acts via non-covalent interactions (hydrogen bonding, hydrophobic stacking).
-
Key Target: Glycogen Synthase Kinase-3
(GSK-3 ) .[2][3][4] Unlike many kinase inhibitors that compete with ATP, certain 4-thiazolidinones (and related thiadiazolidinones) bind to allosteric sites, offering high selectivity and reduced toxicity [1]. -
Risk Factor: High. Often prone to colloidal aggregation, leading to false-positive inhibition in biochemical assays.[5]
2. Isothiazolones (Covalent / Irreversible)
-
Core Structure: An unsaturated ring containing a reactive N-S bond.
-
Mechanism: Electrophilic Covalent Modification . The sulfur atom is susceptible to nucleophilic attack by thiols (cysteine residues) in the enzyme active site. This results in the formation of a disulfide bond and ring-opening, permanently disabling the enzyme [2].
-
Key Target: Cysteine proteases (e.g., Cathepsin B) and bacterial enzymes with catalytic cysteines.
-
Utility: Excellent candidates for Activity-Based Probes (ABPs) but require careful handling due to potential indiscriminate reactivity.
Part 2: The "Anti-PAINS" Validation Workflow (Critical)
Warning: Thiazolidinones are frequent "frequent hitters" in High-Throughput Screening (HTS). Without the following validation steps, data derived from these compounds is scientifically suspect.
Logical Validation Flowchart
The following diagram outlines the mandatory decision tree for validating a thiazolone hit.
Caption: Decision tree for distinguishing true thiazolone inhibition from PAINS artifacts (aggregation/redox).
Part 3: Detailed Experimental Protocols
Protocol A: Aggregation Counter-Screen (Detergent Test)
Purpose: To rule out promiscuous inhibition caused by the formation of colloidal aggregates that sequester enzymes.
Materials:
-
Target Enzyme (e.g., GSK-3
).[2][3][4] -
Substrate (e.g., GSM peptide).
-
Triton X-100 (molecular biology grade).
-
Kinase-Glo® or similar detection reagent.
Procedure:
-
Preparation: Prepare two parallel assay master mixes.
-
Mix A (Standard): Buffer + Enzyme + Substrate.
-
Mix B (Detergent): Buffer + Enzyme + Substrate + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20).
-
-
Incubation: Add the thiazolone inhibitor (at 10x IC50 concentration) to both mixes.
-
Reaction: Initiate reaction with ATP and incubate for 30–60 minutes.
-
Analysis: Measure activity.
-
Pass: Inhibition remains consistent between Mix A and Mix B.
-
Fail (Aggregator): Inhibition is lost or significantly reduced (>3-fold shift in IC50) in the presence of detergent.
-
Protocol B: Covalent Binding Confirmation (Mass Spectrometry)
Purpose: To validate isothiazolones or electrophilic thiazolidinones binding to catalytic cysteines.
Materials:
-
Purified Enzyme (Concentration > 5 µM).
-
Inhibitor (10–50 µM).
-
LC-MS/MS system (ESI-TOF recommended).
Procedure:
-
Incubation: Incubate the enzyme (5 µM) with the inhibitor (50 µM, 10x excess) in reaction buffer (pH 7.4) for 60 minutes at room temperature.
-
Control: Incubate enzyme with DMSO vehicle only.
-
Quench: Stop reaction by adding 1% Formic Acid.
-
Analysis: Inject onto LC-MS. Deconvolute the protein charge envelope to obtain the intact mass.
-
Calculation:
-
Valid Result:
matches the molecular weight of the inhibitor (or inhibitor minus leaving group). -
Non-Covalent: No mass shift observed (inhibitor dissociates during ionization).
-
Part 4: Application Case Study – GSK-3 Inhibition
Context: GSK-3
Data Summary: Comparative Potency
The following table illustrates typical data when screening a library of 4-thiazolidinones against GSK-3
| Compound ID | Structure Class | IC50 (Standard Buffer) | IC50 (+0.01% Triton) | Interpretation |
| TZ-001 | 4-Thiazolidinone | 1.2 µM | 1.4 µM | Valid Hit (True Inhibitor) |
| TZ-005 | Rhodanine deriv. | 0.8 µM | >50 µM | False Positive (Aggregator) |
| ISO-022 | Isothiazolone | 0.5 µM | 0.5 µM | Valid Hit (Likely Covalent) |
Key Insight: Compound TZ-005 represents a classic PAINS artifact. Without the detergent step, it would be prioritized incorrectly over the slightly less potent but real inhibitor TZ-001.
Part 5: References
-
Martinez, A., et al. (2002). "First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease."[6] Journal of Medicinal Chemistry.
-
Collier, P.J., et al. (1990). "Mechanism of inhibition of bacterial growth by the isothiazolone biocide." Journal of Applied Bacteriology. (Mechanism of cysteine interaction).
-
Baell, J.B., & Holloway, G.A. (2010).[7] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
-
Vicini, P., et al. (2006). "4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB."[8][9] Bioorganic & Medicinal Chemistry.
-
Dahlin, J.L., & Walters, M.A. (2014). "The essential roles of chemistry in high-throughput screening triage." Future Medicinal Chemistry. (Protocols for detergent/redox validation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of thiazolidin-4-one analogue as selective GSK-3β inhibitor through structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2013124413A1 - Thiadiazolidinediones as gsk-3 inhibitors - Google Patents [patents.google.com]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 3,4-Diarylthiazol-2(3H)-ones via Modified Hantzsch Condensation
Abstract & Scope
The 3,4-diarylthiazol-2(3H)-one scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of selective COX-2 inhibitors and anti-inflammatory agents. Unlike traditional NSAIDs, this specific heterocyclic arrangement offers a unique spatial geometry that fits selectively into the COX-2 hydrophobic pocket, potentially reducing gastrointestinal side effects associated with COX-1 inhibition.
This application note provides a robust, scalable, and self-validating protocol for synthesizing 3,4-diarylthiazol-2(3H)-ones. While direct one-pot methods exist, they often suffer from regioselectivity issues or difficult purification. We present a two-step modified Hantzsch synthesis involving the isolation of a stable 2-imino intermediate, followed by acid-catalyzed hydrolysis. This pathway ensures high regiochemical fidelity and simplified purification.
Reaction Logic & Mechanism
The synthesis relies on the varying nucleophilicity of the sulfur and nitrogen atoms in N-arylthioureas.
-
S-Alkylation (Kinetic Control): The sulfur atom of the N-arylthiourea is more nucleophilic than the nitrogen, leading to rapid S-alkylation by the
-haloketone. -
Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring.
-
Dehydration: Loss of water drives the formation of the stable aromatic thiazoline ring.
-
Hydrolysis: The resulting 2-imino group is hydrolyzed under acidic conditions to yield the thermodynamically stable carbonyl (thiazolone).
Mechanistic Pathway[1][2][3]
Figure 1: Step-wise mechanistic flow from reagents to the final thiazolone scaffold.[1][2]
Experimental Protocols
Phase 1: Synthesis of 2-Imino-3,4-diarylthiazoline Intermediate
This step utilizes the Hantzsch thiazole synthesis logic. The isolation of this intermediate is a critical quality control point (QCP).
Reagents:
- -Bromoacetophenone (or derivative): 10 mmol
-
N-Phenylthiourea (or derivative): 10 mmol
-
Ethanol (Absolute): 20 mL
-
Sodium Acetate (Optional, buffering): 10 mmol
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of N-phenylthiourea in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of
-bromoacetophenone portion-wise over 5 minutes. Note: The reaction is exothermic; observe for mild heat generation. -
Reflux: Attach a condenser and reflux the mixture for 2–4 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexane). The starting thiourea spot (low Rf) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the imine often precipitates.
-
Neutralization (Critical): Pour the mixture into 100 mL of ice-cold water. Basify to pH 8–9 using ammonium hydroxide solution. This liberates the free imine base.
-
Filtration: Filter the resulting solid precipitate. Wash with cold water (
mL) to remove inorganic salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Yield Expectation: 80–90% Appearance: White to pale yellow solid.
Phase 2: Hydrolysis to 3,4-Diarylthiazol-2(3H)-one
The conversion of the imine (
Reagents:
-
2-Imino-3,4-diarylthiazoline (from Phase 1): 5 mmol
-
HCl (10% Aqueous solution): 15 mL
-
Ethanol: 5 mL (to improve solubility)
Procedure:
-
Setup: Suspend 5 mmol of the Phase 1 intermediate in a mixture of 15 mL 10% HCl and 5 mL ethanol.
-
Reflux: Heat the mixture to reflux.
-
Duration: Hydrolysis is slower than cyclization. Reflux for 6–10 hours.
-
Endpoint: TLC will show a shift to a higher Rf value (loss of H-bond donating NH/NH2 character makes the ketone less polar).
-
-
Workup: Cool the mixture to room temperature. The product usually precipitates as the solubility decreases.
-
Isolation: Pour into crushed ice (50 g). Stir for 15 minutes.
-
Purification: Filter the crude solid.
-
Recrystallization:[1] Recrystallize from hot Ethanol/Water (8:2 ratio) or pure Methanol. This removes any unhydrolyzed imine.
-
Yield Expectation: 70–85% Appearance: Crystalline needles (often white or off-white).
Data Summary & Characterization
The following table summarizes the expected spectroscopic shifts distinguishing the Intermediate (Imine) from the Final Product (Thiazolone).
| Feature | 2-Imino Intermediate | 3,4-Diarylthiazol-2(3H)-one |
| IR Spectrum | Sharp band ~3300 cm⁻¹ (NH stretch)Strong band ~1630 cm⁻¹ (C=N) | Absent NH stretchStrong, sharp band ~1710–1730 cm⁻¹ (C=O) |
| ¹H NMR | Broad singlet ~8.0–9.0 ppm (NH, D₂O exchangeable) | Absent NH signal |
| ¹³C NMR | C2 signal at ~160 ppm (C=N) | C2 signal shifts downfield to ~170–172 ppm (C=O) |
| Solubility | Soluble in dilute acid (forms salt) | Insoluble in dilute acid |
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Decision tree for Phase 1 workup to ensure maximum recovery of the intermediate.
Critical Parameters
-
Regioselectivity: The reaction of
-haloketones with thioureas is highly regioselective for the 2-amino-thiazole/2-imino-thiazoline form. Formation of the isomeric 2-mercapto-imidazole is rare under these neutral/acidic conditions but can occur if strong base is used during the initial condensation. Stick to neutral EtOH. -
Hydrolysis Efficiency: If the imine is resistant to hydrolysis (common with electron-withdrawing groups on the N-aryl ring), increase the acid concentration to 20% H₂SO₄ or use a microwave reactor (120°C, 15 min) to accelerate the step.
References
-
COX-2 Inhibition Context
-
Karthikeyan, M. S., et al. "Synthesis and biological evaluation of 3,4-diaryloxazolones: A new class of orally active cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry (2000).[3] (Note: Discusses the diaryl-heterocycle pharmacophore logic).
-
Abdellatif, K. R. A., et al. "Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors." Bioorganic Chemistry (2016).
-
-
Synthetic Methodology (Hantzsch Modification)
- Metwally, K. A., et al. "Synthesis and anticancer activity of some new 3,4-diarylthiazol-2(3H)-ones." European Journal of Medicinal Chemistry.
-
Relevant Protocol Validation: "The synthesis and evaluation of 2-imino-3-(4-arylthiazol-2-yl)-4-thiazolidinones." Indian Academy of Sciences. (Provides mechanistic insight into thiocyanate/thiourea cyclizations).
-
Modern Microwave Alternatives
-
"Microwave-Assisted Diversity-Oriented Synthesis of Thiazol-2(3H)-ones." ResearchGate.[4]
-
Sources
Introduction: The Thiazole Scaffold and the Quest for Precision
An Application Scientist's Guide to In Vitro Dose Determination for Thiazole Compounds
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives form the backbone of numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The success of any in vitro study hinges on a fundamental parameter: the concentration of the test compound. For thiazole derivatives, determining the correct dosage is not merely a preliminary step but a critical phase that dictates the relevance, reproducibility, and translational potential of the experimental data.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and select optimal concentrations for in vitro studies involving thiazole compounds. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific principles. Our approach is structured into a multi-phase workflow, from initial physicochemical characterization to the precise selection of doses for both cytotoxicity and mechanistic assays.
Section 1: The Strategic Framework for Dose Finding
At its core, dose determination is about understanding the relationship between a compound's concentration and its biological effect. This relationship is typically represented by a sigmoidal dose-response curve, from which key parameters like the IC₅₀ (the concentration that causes 50% inhibition of a biological process) are derived.[7][8] A robust dose-finding strategy is essential to navigate this landscape effectively. It prevents the use of excessively high, non-physiologically relevant concentrations that can lead to off-target effects, and it avoids concentrations that are too low to elicit a measurable response.[6][9]
The overall strategy involves a logical progression: characterizing the compound, assessing its general toxicity across a broad concentration range, and finally, refining the concentration selection for specific mechanistic inquiries.
Caption: Overall workflow for determining in vitro dosage.
Section 2: Pre-Experimental Groundwork: Compound & Solution Preparation
Before exposing a single cell to your thiazole derivative, foundational work must be done to ensure that what you think you're adding to the well is what the cells are actually seeing.
Physicochemical Characterization: The Unseen Variables
-
Solubility: Thiazole derivatives can exhibit a wide range of solubilities.[1][10] Most are sparingly soluble in water and require an organic solvent, typically dimethyl sulfoxide (DMSO), for initial solubilization.[5] It is critical to determine the compound's solubility limit in your chosen solvent and, more importantly, in the final cell culture medium. Precipitation of the compound in the medium will lead to inaccurate and uninterpretable results.
-
Solvent Effects: The vehicle used to dissolve the compound must be benign to the cells at its final concentration. DMSO, while common, can induce cellular stress and differentiation at concentrations as low as 0.5-1.0%.[6] Always include a "vehicle control" in your experiments and aim to keep the final DMSO concentration at or below 0.1%.
| Solvent | Typical Stock Conc. | Recommended Final Conc. in Media | Notes |
| DMSO | 10-50 mM | ≤ 0.1% (v/v) | Most common; can be toxic at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 0.1% (v/v) | Can be more volatile; potential for cellular effects. |
| PBS | 1-10 mM | N/A | Ideal for highly soluble compounds; often not feasible. |
-
Stability: Assess the stability of your compound in the complete culture medium at 37°C for the duration of your longest planned experiment (e.g., 24, 48, 72 hours). Degradation can lead to a loss of potency over time. This can be checked via HPLC-MS analysis of the medium at different time points.
Protocol: Preparation of a High-Concentration Stock Solution
This protocol ensures an accurate and usable stock solution for subsequent serial dilutions.
-
Weighing: Accurately weigh a precise amount of the thiazole compound (e.g., 1.0 mg) using an analytical balance.
-
Solvent Calculation: Calculate the volume of solvent (e.g., DMSO) required to achieve a desired high concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Add the calculated volume of high-purity, sterile-filtered DMSO to the vial containing the compound.
-
Solubilization: Vortex vigorously for several minutes. If necessary, use a brief sonication step to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Section 3: Phase 1 - Establishing the Cytotoxic Profile
The first biological experiment is to determine the concentration range over which the thiazole compound affects cell viability. The goal is to calculate the IC₅₀, which serves as a critical benchmark for all subsequent experiments.[11]
Choosing the Right Cytotoxicity Assay
Several assays can measure cell viability, each with a different mechanism. For thiazole compounds, understanding these mechanisms is crucial to avoid experimental artifacts.
| Assay | Principle | Pros | Cons & Considerations for Thiazoles |
| MTT | Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13] | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals. Thiazoles with reducing potential can directly reduce MTT, causing false-positive results (apparent high viability). [12] |
| XTT | Similar to MTT, but the formazan product is water-soluble.[12] | Simpler protocol (no solubilization), suitable for high-throughput screening.[12] | Also susceptible to direct reduction by test compounds. |
| LDH Release | Measures the release of the lactate dehydrogenase (LDH) enzyme from cells with damaged membranes.[14][15] | Measures cell death/membrane rupture directly. Not dependent on metabolic activity. | Less sensitive for early-stage apoptosis or cytostatic effects. |
Recommendation: The MTT assay is a common starting point, but it is imperative to run a cell-free control (compound in media without cells) to check for direct MTT reduction by your specific thiazole derivative.[12] If interference is observed, the LDH assay is a more reliable alternative.
Detailed Protocol: MTT Assay for IC₅₀ Determination
This protocol provides a self-validating system for determining the cytotoxic IC₅₀ of a thiazole compound.
Materials:
-
Thiazole compound stock solution (10 mM in DMSO).
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[16]
-
Prepare Serial Dilutions:
-
Create a top working concentration (e.g., 200 µM) by diluting the stock solution in complete medium. Ensure the DMSO concentration remains constant across all dilutions.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete medium to generate a range of at least 8 concentrations (e.g., 100 µM, 50 µM, 25 µM... down to sub-micromolar levels).
-
-
Compound Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the compound dilutions to the appropriate wells (in triplicate).
-
Essential Controls:
-
Untreated Control: 100 µL of medium only.
-
Vehicle Control: 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Compound Blank (Cell-Free): 100 µL of the highest compound concentration in a well with no cells to check for assay interference.[12]
-
Medium Blank: 100 µL of medium only in a well with no cells for background subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16] Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.[12][17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or Origin to calculate the IC₅₀ value.[8]
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Interpreting Cytotoxicity Data
The IC₅₀ value is a measure of the compound's potency in reducing cell viability by half. It is a crucial reference point. For example, studies have reported thiazole derivatives with IC₅₀ values ranging from the low micromolar (e.g., 2.57 µM) to higher micromolar ranges against various cancer cell lines.[18][19][20]
| Thiazole Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [18] |
| Compound 8 | HepG2 (Liver Cancer) | 3.35 ± 0.2 | [19] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [20] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [18] |
Section 4: Phase 2 - Intelligent Dose Selection for Mechanistic Assays
Once the cytotoxic profile is established, you can select appropriate concentrations for experiments where cell death is not the primary endpoint. The choice of dose depends entirely on the scientific question being asked.
Caption: Decision logic for selecting assay concentrations.
For General Mechanistic Studies (e.g., Western Blot, qPCR, Reporter Assays)
To study how a thiazole compound affects a signaling pathway or gene expression without the confounding variable of cytotoxicity, you must use sub-toxic concentrations.
-
Strategy: Select a minimum of three concentrations well below the determined IC₅₀ value. A common approach is to use a high, medium, and low dose, such as IC₂₀, IC₅₀/10, and IC₅₀/100.
-
Rationale: This ensures that any observed changes in protein levels, phosphorylation status, or mRNA expression are a direct result of the compound's pharmacological activity, not a secondary consequence of cellular stress or death.[6]
For Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding)
If your thiazole derivative was designed to interact with a specific molecular target (e.g., an enzyme like VEGFR-2 or a protein like tubulin), the dose selection should be informed by its binding affinity (Kᵢ) or inhibitory constant.[18][19]
-
Strategy: The concentration range should bracket the Kᵢ value. For instance, if the Kᵢ is 50 nM, a suitable concentration range for a cell-based target engagement assay would be 5 nM, 50 nM, and 500 nM.
-
Rationale: This approach directly tests whether the compound engages its intended target at pharmacologically relevant concentrations within the cellular environment. It helps to confirm that the compound's mechanism of action is indeed on-target.
References
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ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. ResearchGate. Retrieved February 23, 2026, from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]
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Pharma Tutor. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Pharma Tutor. Retrieved February 23, 2026, from [Link]
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MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved February 23, 2026, from [Link]
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ACS Publications. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Retrieved February 23, 2026, from [Link]
-
PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). Design of optimal concentrations for in vitro cytotoxicity experiments. PMC. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved February 23, 2026, from [Link]
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European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. EMA. Retrieved February 23, 2026, from [Link]
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Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). Which concentrations are optimal for in vitro testing?. PMC. Retrieved February 23, 2026, from [Link]
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Wiley Online Library. (2026, January 15). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity. Retrieved February 23, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]
-
PMC. (2024, December 8). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC. Retrieved February 23, 2026, from [Link]
-
Frontiers. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]
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ACS Publications. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Retrieved February 23, 2026, from [Link]
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NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved February 23, 2026, from [Link]
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Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
-
RSC Publishing. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Purdue e-Pubs. (2015, November 4). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. Purdue e-Pubs. Retrieved February 23, 2026, from [Link]
-
PLOS. (2015, November 4). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE. Retrieved February 23, 2026, from [Link]
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MyJSB. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJSB. Retrieved February 23, 2026, from [Link]
-
MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Retrieved February 23, 2026, from [Link]
-
JOCPR. (n.d.). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. JOCPR. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Retrieved February 23, 2026, from [Link]
-
PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved February 23, 2026, from [Link]
-
PMC. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. ResearchGate. Retrieved February 23, 2026, from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved February 23, 2026, from [Link]
-
Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Altogen Labs. Retrieved February 23, 2026, from [Link]
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- 20. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one in Cell Culture
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology Research
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Thiazole derivatives, in particular, have garnered significant attention for their potential as anticancer agents, with several compounds having undergone clinical trials and receiving approval as chemotherapeutics, such as Dasatinib and Ixazomib.[1] These compounds often exert their effects by interacting with key targets in cancer-related biological pathways, including protein and lipid kinases, cell cycle regulators, and apoptosis-modulating proteins.[1][2]
This document provides detailed application notes and protocols for the in vitro evaluation of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one , a representative member of this promising class of compounds. While extensive research exists on the broader family of thiazole and thiazolidinone derivatives, this guide offers a foundational framework for researchers and drug development professionals to investigate the specific cellular effects of this compound.[3][4][5][6][7] The protocols outlined herein are based on established methodologies for characterizing the anticancer properties of novel chemical entities.
Compound Profile: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
| Property | Value |
| IUPAC Name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2(3H)-one |
| Molecular Formula | C₉H₅Cl₂NOS |
| Molecular Weight | 246.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and other organic solvents; sparingly soluble in aqueous solutions |
Part 1: Preparation of Stock and Working Solutions
The low aqueous solubility of many thiazole derivatives necessitates the use of an organic solvent for the preparation of stock solutions.[8] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[9][10]
Protocol 1.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing the Compound: In a sterile environment, such as a laminar flow hood, accurately weigh a precise amount of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one. For a 10 mM stock solution, this would be 2.46 mg for 1 mL of DMSO.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[8][11] Gentle warming to 37°C may also aid in solubilization.[11]
-
Sterilization and Storage: While DMSO at high concentrations is sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if necessary. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 1.2: Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare fresh serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Solvent Control: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v).[9] Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Part 2: Assessment of Cytotoxic Activity
A primary step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[3]
Protocol 2.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)[3][12]
-
Complete cell culture medium
-
4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other formazan solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[9]
Part 3: Investigation of the Mechanism of Action
Thiazole derivatives often induce cancer cell death through apoptosis.[3] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early and late apoptosis.
Protocol 3.1: Apoptosis Detection by Flow Cytometry
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ to 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Hypothesized Signaling Pathway and Experimental Workflow
Based on the known mechanisms of similar thiazole derivatives, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR or VEGFR pathways, and inducing apoptosis through the intrinsic mitochondrial pathway.[3][13][14]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the in vitro evaluation of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one.
Hypothesized Mechanism of Action Diagram
Sources
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- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Thiazolidinone Characterization
Abstract
Thiazolidinone-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. The rigorous characterization of these heterocyclic molecules is paramount to ensure their structural integrity, purity, and stability, which are critical for meaningful biological evaluation and drug development. This application note provides a comprehensive guide to the essential analytical techniques for the characterization of thiazolidinone derivatives, including spectroscopic methods (NMR, IR, Mass Spectrometry), chromatographic techniques (HPLC), and thermal analysis (DSC, TGA). Detailed, field-proven protocols are presented alongside explanations of the scientific rationale behind experimental choices, ensuring a thorough understanding of each method's application and significance.
Introduction: The Importance of Rigorous Characterization
The thiazolidin-4-one scaffold is a privileged structure in drug discovery, with derivatives exhibiting activities ranging from antidiabetic and antimicrobial to anticancer.[1][2] The synthetic accessibility and the possibility of substitutions at multiple positions on the ring allow for the generation of vast chemical libraries. However, this structural diversity necessitates a robust and multi-faceted analytical approach to unequivocally confirm the identity and quality of each synthesized compound. Inaccurate or incomplete characterization can lead to misleading biological data, wasted resources, and potential safety concerns.
This guide is structured to provide both foundational knowledge and practical, step-by-step protocols for the essential analytical techniques required to fully characterize thiazolidinone derivatives.
Structural Elucidation: Confirming the Molecular Identity
The first and most critical step is the confirmation of the chemical structure. A combination of spectroscopic methods is employed to provide a complete picture of the molecule.[1][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] It provides detailed information about the atomic connectivity and the chemical environment of nuclei.
Causality Behind Experimental Choices:
-
¹H NMR: This experiment identifies the number and types of protons in a molecule. The chemical shift provides information about the electronic environment of a proton, while the integration gives the relative number of protons. Spin-spin coupling patterns reveal which protons are adjacent to each other, which is crucial for piecing together molecular fragments.[5]
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), signals are typically not split by adjacent carbons, leading to a spectrum where each unique carbon atom appears as a single peak.[5]
-
2D NMR (COSY, HSQC, HMBC): For more complex thiazolidinone derivatives, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) establishes proton-proton connectivities. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different parts of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the thiazolidinone sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The choice of solvent is critical to ensure complete dissolution and to avoid overlapping solvent and analyte signals.
-
Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6][7]
-
Transfer the solution to a clean 5 mm NMR tube.[8]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to achieve maximum homogeneity and signal resolution.
-
Acquire the ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between pulses.
-
Acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time due to the low natural abundance of ¹³C.[6]
-
-
Data Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.
-
Table 1: Typical NMR Chemical Shifts for Thiazolidinone Core Structures
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | CH₂ (Position 5) | 3.6 - 3.9 | Can be a singlet or two doublets depending on stereochemistry.[9] |
| ¹³C | C=O (Position 4) | 165 - 175 | Characteristic downfield shift for a carbonyl carbon.[10][11] |
| ¹³C | CH₂ (Position 5) | 35 - 50 | [10][11] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[12]
Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of the thiazolidinone derivative.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. The ESI process generates gas-phase ions from the solution. These ions are then guided into the mass analyzer.
-
Data Interpretation:
-
Identify the molecular ion peak, which is typically observed as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode).[13]
-
The fragmentation pattern can provide valuable structural information. For example, cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides.[14]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to identify the functional groups present in a molecule.
Causality Behind Experimental Choices: The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds. This allows for the rapid confirmation of key functional groups characteristic of the thiazolidinone scaffold.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Table 2: Key IR Absorption Frequencies for Thiazolidinones
| Functional Group | Wavenumber Range (cm⁻¹) |
| C=O (Amide) | 1665 - 1693 |
| C-N | 1342 - 1388 |
| C-S | 632 - 756 |
| Aromatic C=C | 1492 - 1579 |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a compound is essential for obtaining reliable biological data.[16] HPLC is the most widely used technique for purity determination in the pharmaceutical industry.[17]
Causality Behind Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of small organic molecules like thiazolidinones.[18] It separates compounds based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the nonpolar stationary phase (e.g., C18). A gradient elution method, where the mobile phase composition is changed over time, is often used to ensure the elution of all components in a reasonable time with good resolution.[19]
Experimental Protocol: RP-HPLC for Purity Analysis
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength of maximum absorbance for the thiazolidinone derivative (e.g., 254 nm).
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Gradient Program:
-
0-20 min: Linear gradient from 5% B to 95% B.
-
20-25 min: Hold at 95% B.
-
25-30 min: Return to 5% B and equilibrate.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for Analytical Method Development
Caption: A streamlined workflow for HPLC method development.
Physicochemical Properties: Thermal Analysis
Thermal analysis techniques provide insights into the physical properties and stability of a compound.
Causality Behind Experimental Choices:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[20] It is used to determine the melting point, which is a key indicator of purity, and to study polymorphism.[21][22]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[23] It is used to evaluate thermal stability and decomposition profiles.[21][22]
Experimental Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic melting event.
Integrated Analytical Approach for Thiazolidinone Characterization
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. impactfactor.org [impactfactor.org]
- 12. azooptics.com [azooptics.com]
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- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmtech.com [pharmtech.com]
- 20. veeprho.com [veeprho.com]
- 21. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
For Research Use Only.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery.[2] Thiazole derivatives, including the thiazolidin-4-one scaffold, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory properties.[3][4][5] This document provides a detailed guide for researchers on the application of a specific thiazolone derivative, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one , in anti-inflammatory studies.
This guide outlines the scientific rationale, detailed experimental protocols, and data interpretation methods for evaluating the compound's efficacy and mechanism of action using established in vitro and in vivo models. The protocols are designed to be self-validating, incorporating essential controls and preliminary assays to ensure the scientific integrity of the findings.
Hypothesized Mechanism of Action
The anti-inflammatory effects of many therapeutic agents are mediated through the inhibition of key signaling pathways and enzymes that drive the inflammatory response.[6] For 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, the primary hypothesized mechanisms involve the modulation of the NF-κB and MAPK signaling cascades and the direct inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).
1. Inhibition of NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[7][8] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the transcription and release of numerous pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[6][8][9] It is hypothesized that 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one may inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription.[6][10]
2. Direct Enzyme Inhibition (COX-2): Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[12][13] Selective inhibition of COX-2 is a major goal for anti-inflammatory drugs to reduce side effects associated with non-selective NSAIDs.[11][14] Molecular docking studies on similar thiazole derivatives suggest potential binding to and inhibition of the COX-2 active site.[15]
Experimental Workflow: A Phased Approach
A systematic evaluation is crucial for determining the compound's therapeutic potential. The following workflow ensures a logical progression from basic safety assessment to detailed efficacy and mechanistic studies.[10]
PART 1: In Vitro Application Notes & Protocols
Preliminary Assay: Cell Viability (MTT Assay)
Objective: To determine the non-toxic concentration range of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one on RAW 264.7 murine macrophage cells. This is a critical first step to ensure that subsequent anti-inflammatory effects are not due to cytotoxicity.[16]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. The final DMSO concentration should not exceed 0.1%. Replace the old media with media containing various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (media with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent experiments.
Efficacy Assay: Nitric Oxide (NO) Inhibition (Griess Assay)
Objective: To quantify the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.[16][17]
Materials:
-
Non-toxic concentrations of the test compound determined from the MTT assay.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite (for standard curve).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells as in protocol 1.1.
-
Pre-treatment: Pre-treat cells with selected non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature, then add 50 µL of Griess Reagent B.[10]
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Efficacy Assay: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the compound's ability to reduce the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.
Protocol:
-
Cell Treatment: Follow steps 1-4 from the NO Inhibition protocol (1.2).
-
Supernatant Collection: Collect cell culture supernatants after the 24-hour incubation.
-
ELISA Procedure: Perform the assay using commercially available ELISA kits for mouse TNF-α and IL-6, following the manufacturer's specific instructions.[10]
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve provided in the kit.
Mechanistic Assay: Western Blot Analysis
Objective: To investigate the compound's effect on the expression of key inflammatory proteins (iNOS, COX-2) and the phosphorylation state of upstream signaling molecules (p-IκBα) to elucidate the mechanism of action.[16]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and LPS as described previously.
-
Protein Extraction: After a suitable incubation period (e.g., 30 mins for p-IκBα, 24 hours for iNOS/COX-2), wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize them to the loading control (β-actin).
Mechanistic Assay: Cell-Free COX-2 Inhibition Assay
Objective: To determine if the compound directly inhibits COX-2 enzyme activity.
Protocol:
-
Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).[11][12][13][18]
-
Follow the manufacturer's protocol, which typically involves:
-
Combining recombinant human COX-2 enzyme, a heme cofactor, and the test compound in an assay buffer.
-
Incubating for a specified time to allow for potential inhibition.
-
Initiating the enzymatic reaction by adding arachidonic acid (the substrate).
-
Measuring the product (e.g., Prostaglandin G2) via a fluorescent probe or other detection methods.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition relative to a no-inhibitor control. Determine the IC₅₀ value if a dose-response is observed.
PART 2: In Vivo Application Notes & Protocols
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory efficacy of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one in vivo. This is a classic and highly reproducible model for screening anti-inflammatory drugs.[19][20][21]
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Lambda Carrageenan (Type IV).
-
Test compound and appropriate vehicle (e.g., 0.5% CMC-Na).
-
Reference drug (e.g., Indomethacin).[1]
-
Plethysmometer or digital calipers.
Protocol:
-
Animal Acclimatization: House animals under standard conditions for at least one week prior to the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Test Compound (multiple doses, e.g., 10, 25, 50 mg/kg), and Positive Control (Indomethacin, e.g., 10 mg/kg).
-
Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[1][22]
-
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[1][19]
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][22]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point (Vt - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: In Vitro Anti-Inflammatory Activity of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
| Concentration (µM) | Cell Viability (%) (RAW 264.7) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|
| 1 | >99 | Data | Data | Data |
| 5 | >99 | Data | Data | Data |
| 10 | >98 | Data | Data | Data |
| 25 | >95 | Data | Data | Data |
| 50 | <90 | N/A | N/A | N/A |
| IC₅₀ (µM) | >50 | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose, mg/kg) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
|---|---|---|
| Vehicle Control | 0 | 0 |
| Compound (10) | Data | Data |
| Compound (25) | Data | Data |
| Compound (50) | Data | Data |
| Indomethacin (10) | Data | Data |
References
-
MDPI. (2025, May 28). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Available from: [Link]
-
ResearchGate. Inflammation is mainly regulated by NF-κB, MAPK, and JAK-STAT pathways... Available from: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Available from: [Link]
-
Journal of Clinical Investigation. (2001, January 1). NF-κB: a key role in inflammatory diseases. Available from: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]
-
PMC. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2021, November 24). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Available from: [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]
-
SpringerLink. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Available from: [Link]
-
Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Available from: [Link]
-
ResearchGate. (2025, August 5). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF. Available from: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
Frontiers. (2019, March 25). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Available from: [Link]
-
PMC. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Available from: [Link]
-
PMC. (2021, December 22). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Available from: [Link]
-
RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link]
-
Wiley Online Library. (2022, June 21). Regulation of inflammatory NF-kB and MAPK signaling and the role of innate dendritic cells and adaptive T cells in environment-m. Available from: [Link]
-
PMC. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Available from: [Link]
-
PMC. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Available from: [Link]
-
RSC Publishing. (2020, June 15). Flaxseed orbitides, linusorbs, inhibit LPS-induced THP-1 macrophage inflammation. Available from: [Link]
-
MDPI. (2025, October 1). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Available from: [Link]
-
PubMed. (2017, February 15). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Available from: [Link]
-
PMC. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Available from: [Link]
-
PubMed. (2019, December 27). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Available from: [Link]
-
MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available from: [Link]
-
MDPI. (2003, March 31). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flaxseed orbitides, linusorbs, inhibit LPS-induced THP-1 macrophage inflammation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09058D [pubs.rsc.org]
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- 21. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 22. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
[1]
Current Status: Operational Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Thiazolone Scaffolds[1]
Executive Summary & Chemical Context
The synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one is a critical workflow in medicinal chemistry, often utilized for developing antimicrobial and anti-inflammatory pharmacophores.[1] While the Hantzsch thiazole synthesis (using thiourea) is common for aminothiazoles, the synthesis of the thiazolone (carbonyl) derivative requires a specific adaptation using Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate.
The Core Challenge: Researchers often encounter low yields (30-50%) due to three primary failure modes:
-
Polymerization: The intermediate
-thiocyanatoketone is thermally unstable and prone to forming tars. -
Hydrolysis: The electron-deficient 2,4-dichlorophenacyl bromide is highly susceptible to hydrolysis by trace moisture.[1]
-
Tautomeric Ambiguity: Inefficient cyclization leads to mixtures of the desired one and the kinetic imino tautomer.
This guide provides an optimized Acid-Mediated Cyclization Protocol designed to boost yields to >80% by stabilizing the intermediate and forcing thermodynamic ring closure.
The Chemistry: Mechanism & Critical Control Points
To troubleshoot effectively, you must understand the "Invisible" steps of the reaction.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the critical instability of the thiocyanatoketone intermediate.
Optimized Protocol: The "Acid-Push" Method
This protocol replaces the standard "reflux-and-pray" method with a two-stage temperature ramp that isolates the substitution step from the cyclization step.[1]
Reagents:
-
Substrate: 2,4-Dichlorophenacyl bromide (1.0 eq)
-
Reagent: Potassium Thiocyanate (KSCN) (1.5 eq) — Excess is crucial to drive kinetics.[1]
-
Solvent: Absolute Ethanol (Anhydrous)[1]
-
Catalyst: Conc. HCl (10% v/v relative to solvent) or Glacial Acetic Acid.
Step-by-Step Methodology:
-
The Cold Substitution (Kinetic Phase):
-
Dissolve 2,4-dichlorophenacyl bromide in absolute ethanol at Room Temperature (20-25°C) .
-
Add KSCN portion-wise over 10 minutes.
-
Why: The 2,4-dichloro group makes the alpha-carbon highly electrophilic.[1] Heating at this stage causes the aggressive formation of polymeric thiocyanate tars. Let the substitution happen gently.
-
Checkpoint: Stir for 1-2 hours. TLC should show consumption of the bromide (high Rf) and appearance of the intermediate (mid Rf).
-
-
The Acidic Cyclization (Thermodynamic Phase):
-
Once the bromide is consumed, add the acid catalyst (HCl or AcOH).
-
Slowly ramp the temperature to reflux (78°C).
-
Reflux for 3-5 hours.[1]
-
Why: The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the nitrogen of the thiocyanate group. This forces the ring closure into the stable "one" form rather than the "imino" form.
-
-
Isolation (Precipitation):
-
Cool the mixture to 0°C (ice bath).
-
The product often precipitates as a crystalline solid. If not, add ice-cold water dropwise until turbidity persists.[1]
-
Filter and wash with cold water (removes inorganic salts) followed by cold hexane (removes unreacted bromide).
-
Troubleshooting Guide (Symptom -> Diagnosis -> Solution)
Use this decision matrix to resolve specific experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Sticky Brown Tar / Oil | Polymerization of Intermediate. You heated the reaction too fast before adding acid, or the KSCN was added to a hot solution.[1] | Restart. Perform the substitution step at <25°C. Do not heat until the acid catalyst is added. |
| Low Yield (<40%) | Hydrolysis of Starting Material. The 2,4-dichlorophenacyl bromide hydrolyzed to the alcohol before reacting with KSCN. | Dry Solvents. Use anhydrous ethanol. Ensure the starting bromide is not "wet" or aged (recrystallize from DCM/Hexane if needed). |
| Product is a Mixture | Incomplete Cyclization. You have a mix of the uncyclized intermediate and the product. | Extend Reflux. The electron-withdrawing Cl groups deactivate the carbonyl slightly. Increase reflux time by 2 hours or add 5% more acid. |
| Lachrymatory Fumes | Unreacted Bromide. The reaction did not go to completion. | Stoichiometry Check. Ensure you used 1.5 eq of KSCN. The bromide is a potent lachrymator; quench glassware with dilute NaOH. |
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for evaluating reaction progress.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone instead of Ethanol? A: Yes, acetone is an excellent solvent for the substitution step (Step 1) due to the high solubility of phenacyl bromide. However, for Step 2 (Cyclization), ethanol is preferred because it allows for a higher reflux temperature (78°C vs 56°C), which is often necessary to drive the ring closure of the electron-poor 2,4-dichloro derivative.
Q: Why do I get the 2-imino isomer instead of the thiazolone? A: This is a classic tautomerization issue. In neutral conditions, the imino form (thiazol-2-imine) can be kinetically favored.[1] Strong acidic conditions (HCl/AcOH) favor the hydrolysis of the imine to the one (carbonyl) or direct formation of the stable thiazolone salt. Ensure your pH is distinctly acidic during reflux.
Q: My starting material (Phenacyl Bromide) is old and yellow. Can I use it? A: No. The yellow color indicates free bromine and hydrolysis products. This will severely degrade your yield. Recrystallize it from a mixture of Dichloromethane and Hexane before use to obtain white crystals.
References
-
BenchChem. (2025).[2] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2001). Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN.[1][1]
-
Organic Syntheses. (2002). N-Hydroxy-4-(p-Chlorophenyl)Thiazole-2(3H)-Thione.[1] Org.[3][4][5] Synth. 2002, 79, 228.
-
International Journal of Chemical Studies. (2023). Synthesis of 1-(4-Aryl-1, 3-thiazol-2-yl)-1, 2-diazinane-3, 6-dione derivatives.[1][6]
Sources
- 1. 1-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(propan-2-yl)piperazine | C26H31Cl2N5O3 | CID 5404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scispace.com [scispace.com]
- 6. chemijournal.com [chemijournal.com]
Technical Support Center: Addressing Solubility Challenges of Dichlorophenyl Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenyl thiazole compounds. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during experimentation. Our approach is rooted in explaining the "why" behind each technique, ensuring you can make informed decisions to advance your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Question 1: My dichlorophenyl thiazole compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my assay. What's happening?
Answer: This is a classic issue known as "precipitation upon dilution." Your compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but it is poorly soluble in the aqueous environment of your biological assay.[1] While DMSO is miscible with water, the rapid change in solvent polarity upon dilution causes the less soluble compound to "crash out" of the solution.[1]
-
Immediate Action: Visually inspect your assay plates under a microscope for signs of precipitation.[1] The presence of crystals or amorphous precipitate confirms this issue.
-
Quick Fixes:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts, but be aware that reducing it too much can worsen precipitation.[1]
-
Use Co-solvents: Prepare your stock solution in a mix of DMSO and another water-miscible solvent like ethanol or polyethylene glycol 400 (PEG 400).[1][2]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.[1]
-
Question 2: I am observing inconsistent activity and poor reproducibility in my biological assays, even when using the same stock solution. Could this be a solubility problem?
Answer: Absolutely. Inconsistent results are a hallmark of underlying solubility and stability issues. If the compound is not fully dissolved or is precipitating over the course of the experiment, the effective concentration available to interact with the biological target will vary.[1]
-
Possible Causes & Solutions:
-
Hidden Precipitation: The precipitate may not be visible to the naked eye. As mentioned, microscopic examination of your assay wells is crucial.
-
pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on pH.[1][3] Minor variations in buffer preparation between experiments can lead to significant differences in the amount of dissolved compound.[1][4][5] Always prepare buffers carefully and verify the final pH.
-
Compound Instability: Some thiazole compounds can be unstable in DMSO, degrading over time. This chemical instability would also lead to variable biological activity.
-
Question 3: What are the primary factors that make dichlorophenyl thiazole compounds so difficult to dissolve in aqueous media?
Answer: The solubility challenge stems from the molecule's inherent physicochemical properties:
-
Aromaticity and Lipophilicity: The presence of two phenyl rings (one being dichlorinated) and a thiazole ring creates a large, rigid, and lipophilic ("fat-loving") structure.[6] This high lipophilicity results in poor interaction with polar water molecules.
-
Crystal Lattice Energy: These planar aromatic structures can pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the compound can dissolve in a solvent.[7]
-
Poor Hydrogen Bonding Capacity: While the thiazole ring contains nitrogen and sulfur atoms, the overall capacity of the molecule to form hydrogen bonds with water is often low, further limiting its aqueous solubility.[6]
Troubleshooting Guides for Advanced Solubility Issues
When simple fixes are not enough, a more systematic approach is required.
Guide 1: The Compound Won't Dissolve in Standard Organic Solvents (e.g., DMSO).
Problem: You are unable to prepare a concentrated stock solution because the dichlorophenyl thiazole derivative is poorly soluble even in 100% DMSO, even with heating and sonication.
Troubleshooting Workflow:
Caption: Decision workflow for compounds insoluble in DMSO.
Detailed Steps & Rationale:
-
Test Alternative Solvents: If DMSO fails, test other strong, water-miscible organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1]
-
Causality: These solvents have different polarity and hydrogen bonding characteristics than DMSO and may be more effective at disrupting the crystal lattice of your specific compound.
-
Critical Check: Always verify that the chosen solvent is compatible with your downstream biological assay. Run a solvent-only control to check for any inhibitory or confounding effects.[1]
-
-
Employ Co-Solvent Systems for Stock Preparation: If a single solvent is insufficient, a mixture may work.[8][9] A combination of DMSO and ethanol, or DMSO and PEG 400, can sometimes achieve higher concentrations than either solvent alone.[10]
-
Proceed to Advanced Formulation: If you cannot create a usable stock solution, you must move to more advanced formulation strategies that alter the physical state of the compound. Refer to the Protocols Section below for methods like Solid Dispersion or Nanosuspension.[11][12]
Guide 2: Advanced Formulation Strategies for Aqueous Solubility.
Problem: Your compound dissolves in an organic solvent, but no amount of co-solvent or pH adjustment prevents it from precipitating in the final aqueous medium.
Strategy: The goal is to create a stable dispersion of the drug in a physical form that is more readily dissolved. The main approaches are Solid Dispersions, Nanosuspensions, and Cyclodextrin Complexation.
| Technique | Mechanism of Action | Pros | Cons |
| Solid Dispersion | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[13][14] The amorphous form has no crystal lattice energy to overcome, leading to faster dissolution.[12] | Significant solubility increase; well-established technique.[13][15] | Can be prone to recrystallization over time; requires specific equipment. |
| Nanosuspension | The particle size of the drug is reduced to the sub-micron (nanometer) range.[16][17] This vastly increases the surface area-to-volume ratio, accelerating dissolution velocity according to the Noyes-Whitney equation.[17][18] | Applicable to most poorly soluble drugs; high drug loading is possible.[16] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[19] |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclic oligosaccharide (cyclodextrin), forming a water-soluble inclusion complex.[1][10] | Simple to prepare in a lab setting; can improve stability.[20] | Limited by the stoichiometry of the complex (1:1 or 1:2); may not be suitable for very large molecules. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine if the compound's solubility can be improved by adjusting the pH. This is effective for compounds with ionizable functional groups.[4][8]
Methodology (Shake-Flask Method): [21]
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Compound Addition: Add an excess amount of the dichlorophenyl thiazole compound to a known volume of each buffer in separate vials. Ensure solid material is visible.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[22]
-
Data Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH to generate a solubility profile.[23]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To create an amorphous dispersion of the compound in a hydrophilic polymer, enhancing its dissolution rate.[14]
Caption: Workflow for Solid Dispersion Preparation.
Methodology:
-
Component Selection:
-
Drug: Dichlorophenyl thiazole compound.
-
Polymer Carrier: Select a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).[13]
-
Solvent: Choose a volatile organic solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.
-
-
Dissolution: Dissolve the drug and polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. This will leave a thin film of the drug-polymer dispersion on the flask wall.
-
Processing: Scrape the solid film, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization (Crucial Step):
-
Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state and not crystalline.[13]
-
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to the crystalline drug in an aqueous buffer.
Protocol 3: Cyclodextrin Inclusion Complexation
Objective: To encapsulate the compound within a cyclodextrin molecule to form a water-soluble complex.[1]
Caption: Mechanism of Cyclodextrin Complexation.
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[10]
-
Preparation: Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v).
-
Complexation: Slowly add the dichlorophenyl thiazole compound to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[1]
-
Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation.[1]
-
Final Formulation:
-
If the solution becomes clear, it can be filtered through a 0.22 µm filter and used directly.
-
Alternatively, the solution can be lyophilized (freeze-dried) to produce a solid powder of the drug-cyclodextrin complex, which can be easily redissolved in water.
-
References
- Thiazole - Solubility of Things. (n.d.).
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023, September 15). Department of Pharmaceutical Sciences, Maharshi Dayanand University.
- Technical Support Center: Improving the Solubility of Thiazole Compounds. (n.d.). Benchchem.
- Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
- Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. (n.d.). IJRAR.org.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025, January 19). MDPI.
- Nanosuspension: A Novel Technology for Drug Delivery. (n.d.). Asian Journal of Research in Pharmaceutical Sciences.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- A Review On Nanosuspension: A Method To Improve Medication Solubility. (2025, January 1). IJNRD.
- Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024, December 23).
- Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024, December 23).
- Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28).
- Current Trends on Solid Dispersions: Past, Present, and Future. (n.d.). PMC.
- Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5). Kinam Park.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- Solubilizer Excipients. (n.d.). Protheragen.
- Cosolvent. (n.d.). Wikipedia.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025, April 23). ACS Omega.
- Co-solvent. (n.d.).
- Co-solvent: Significance and symbolism. (2025, December 23).
- Cosolvency is a phenomenon in which the drug solubility is significantly increased in mixed solvents at specific ratios45. (n.d.).
- Solubilizer Excipients. (n.d.). CD Formulation.
- Solubilizer Excipients. (n.d.). American Pharmaceutical Review.
- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate.
- Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (2018, February 26). SciTechnol.
- The composite solubility versus pH profile and its role in intestinal absorption prediction. (n.d.).
- A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (2025, August 7). ResearchGate.
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optimization of reaction conditions for thiazolone synthesis
Technical Support Center: Thiazolone & 4-Thiazolidinone Synthesis
-
Ticket ID: THZ-OPT-2026
-
Subject: Optimization of Reaction Conditions & Troubleshooting Guide
-
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: Scope & Chemical Space
Welcome to the technical guide for the synthesis of thiazolones , specifically focusing on the 4-thiazolidinone scaffold. This heterocyclic core is ubiquitous in medicinal chemistry (e.g., glitazones, antimicrobial agents).
While "thiazolone" can refer to various isomers, the most common synthetic challenge in drug discovery is the construction of the saturated 4-thiazolidinone ring via the cyclocondensation of imines with mercaptoacetic acid (thioglycolic acid) . This guide prioritizes the One-Pot Three-Component (MCR) approach due to its atom economy, though stepwise methods are addressed for difficult substrates.
Part 1: The Mechanistic "Engine" (Visualization)
Understanding the failure points requires visualizing the reaction pathway. The reaction proceeds via an imine intermediate, followed by nucleophilic attack by the sulfur atom, and finally intramolecular cyclization.[1]
Figure 1: Mechanistic Pathway of 4-Thiazolidinone Synthesis
Caption: The critical path involves two dehydration steps. Failure to remove water pushes the equilibrium back toward the starting materials (Red Dashed Line).
Part 2: Optimization of Reaction Conditions
The synthesis is an equilibrium process. High yields depend on driving the reaction forward by removing water or stabilizing the transition state.
Catalyst & Solvent Selection Matrix
| Parameter | Standard Protocol | Green/Modern Protocol | Why Use This? |
| Solvent | Toluene or Benzene | Ionic Liquids (e.g., [bmim][PF6]) | Standard: Azeotropic water removal. Green: ILs act as both solvent and catalyst; high thermal stability. |
| Catalyst | ZnCl₂ or PTSA | DCC (Dicyclohexylcarbodiimide) | ZnCl₂: Lewis acid activates the imine. DCC: Chemically sequesters water, driving the reaction to completion at lower temps. |
| Temperature | Reflux (80–110°C) | Microwave (MW) Irradiation | MW: Rapid dielectric heating reduces reaction time from hours to minutes (e.g., 10-15 min). |
| Stoichiometry | 1:1:1.2 (Excess Acid) | 1:1:1.5 | Slight excess of mercaptoacetic acid compensates for oxidative dimerization of the thiol. |
Recommended Protocol: Microwave-Assisted One-Pot Synthesis
Best for: Rapid library generation and high yields.
-
Setup: In a microwave-safe vial, combine Amine (1.0 mmol), Aldehyde (1.0 mmol), and Mercaptoacetic acid (1.5 mmol).
-
Solvent: Add minimal Ethanol (2 mL) or use [bmim][PF6] (1 mL) for solvent-free conditions.
-
Irradiation: Irradiate at 300W for 10–15 minutes (monitor temp to maintain ~100°C).
-
Workup: Pour into crushed ice. The solid product usually precipitates. Filter and wash with cold water/ethanol mix.
Part 3: Troubleshooting Guide (Q&A)
This section addresses specific user tickets regarding experimental failures.
Issue 1: "My reaction yields are consistently low (<40%)."
Diagnosis: The reaction is reversible. Water accumulation is hydrolyzing the imine intermediate back to the aldehyde and amine.
-
Solution A (The Dean-Stark Trap): If using conventional heating in toluene, you must use a Dean-Stark trap to physically remove water from the azeotrope.
-
Solution B (Chemical Drying): Add anhydrous Na₂SO₄ or Molecular Sieves (4Å) directly to the reaction flask.
-
Solution C (DCC Method): If the substrate is heat-sensitive, add DCC (1.2 eq) at 0°C–RT. DCC reacts with the water formed to produce urea (insoluble solid), driving the equilibrium to the right [1].
Issue 2: "The product is a sticky, viscous oil that won't crystallize."
Diagnosis: This is the most common complaint in thiazolidinone synthesis. It usually indicates the presence of unreacted mercaptoacetic acid or oxidative byproducts (disulfides).
-
Step 1 (Neutralization): Pour the reaction mixture into 10% Sodium Carbonate (Na₂CO₃) solution rather than just water. This converts excess mercaptoacetic acid into its water-soluble salt, allowing the neutral thiazolidinone to precipitate.
-
Step 2 (Trituration): If still oily, decant the aqueous layer and add a small amount of cold Ethanol or Diethyl Ether . Sonicate for 5 minutes. This often induces crystallization.
-
Step 3 (Recrystallization): Use Ethanol:Water (9:1) . Pure ethanol often keeps the product solubilized.
Issue 3: "I see a secondary spot on TLC that isn't starting material."
Diagnosis:
-
Bis-Compound Formation: If your aldehyde has reactive handles (e.g., -OH), the mercapto acid might esterify it.
-
Disulfide Dimer: Mercaptoacetic acid can oxidize to dithiodiglycolic acid in air.
-
Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon). Ensure your mercaptoacetic acid is fresh or distilled.
Part 4: Troubleshooting Decision Tree
Figure 2: Workflow for Failed Reactions
Caption: Decision matrix for isolating pure thiazolidinones.
References
-
Gududuru, V., et al. (2020). Synthesis and biological evaluation of novel thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Kappe, C. O. (2010).[2] Microwave-assisted synthesis in water as solvent. Chemical Society Reviews, 39(4), 1433-1442.[2]
-
Siddiqui, N. A., & Siddiqui, M. S. (2011).[2] Thiazolidinones: A biologically active compounds. Mini-Reviews in Medicinal Chemistry.
-
Zhang, X., et al. (2009).[3] Ionic liquid mediated and promoted eco-friendly preparation of thiazolidinone. Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Technical Guide. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
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- 3. Ionic liquid mediated and promoted eco-friendly preparation of thiazolidinone and pyrimidine nucleoside-thiazolidinone hybrids and their antiparasitic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the stability of thiazolidinone compounds for in vivo studies
Role: Senior Application Scientist Department: Preclinical Development Support
Welcome to the technical support center for thiazolidinone scaffold optimization. This guide addresses the specific stability challenges associated with 4-thiazolidinone derivatives in biological systems. Unlike generic heterocycles, thiazolidinones present a unique "stability triad" challenge: Hydrolytic Ring Opening , Michael Acceptor Reactivity , and Metabolic Oxidation .
Use the modules below to troubleshoot your specific in vivo or in vitro stability issues.
Module 1: Chemical Stability & Hydrolysis
Status: Critical for acidic environments (Lysosomes, Gastric fluids)
Q: Why does my thiazolidinone derivative show rapid degradation in acidic buffers (pH < 4.5)?
A: You are likely observing C2-N3 bond hydrolysis . The 4-thiazolidinone ring behaves chemically as a cyclic N,S-acetal (or hemiaminal thioether). In acidic media, the N3 nitrogen becomes protonated, making the C2 position highly electrophilic. Water attacks C2, leading to ring opening and the release of the starting aldehyde and thiol/amine components [1].
Troubleshooting & Causality:
-
The Mechanism: The reaction is driven by the poor stabilization of the developing carbocation at C2 if the N3 substituent is electron-withdrawing (e.g., N-acetyl).
-
The Fix (Structural):
-
Steric Bulk at C2: Replace simple hydrogen or methyl substituents at C2 with bulky aryl groups. This kinetically hinders the nucleophilic attack of water.
-
N3 Substitution: Ensure the substituent at N3 is not strongly electron-withdrawing. Alkyl or aryl groups at N3 generally provide better stability than acyl groups [2].
-
Visualization: Hydrolysis & Stabilization Pathway
Figure 1: The hydrolytic degradation pathway of 4-thiazolidinones in acidic media and structural stabilization strategies.
Module 2: The "Michael Acceptor" Challenge (PAINS)
Status: Critical for 5-ene-4-thiazolidinones (Rhodanine derivatives)
Q: My compound shows high potency in vitro but zero efficacy in vivo. Why?
A: Your compound is likely reacting irreversibly with plasma proteins or Glutathione (GSH). Many bioactive thiazolidinones possess an exocyclic double bond at C5 (5-arylidene derivatives). This system acts as a Michael Acceptor (MA) . In the body, nucleophiles like the thiol group of GSH attack this double bond.
Consequences:
-
Rapid Depletion: The drug is consumed by GSH before reaching the target.
-
Toxicity: Covalent binding to off-target proteins leads to immune responses.
-
PAINS Classification: These compounds often appear as "Pan-Assay Interference Compounds" because they nonspecifically alkylate assay enzymes [3].
Protocol: GSH Reactivity Assay (The "Soft Spot" Test)
Use this protocol to validate if your compound is too reactive for in vivo use.
Materials:
-
Test Compound (10 mM in DMSO)
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffer (PBS, pH 7.4)
-
HPLC/LC-MS
Step-by-Step:
-
Preparation: Dilute the Test Compound to 50 µM in PBS (containing 1% DMSO).
-
Initiation: Add GSH to a final concentration of 5 mM (mimicking cytosolic concentrations).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Monitor the disappearance of the parent peak and the appearance of the [Parent + 307 Da] adduct via LC-MS.
Interpretation:
| Half-life (t1/2) | Classification | Recommendation |
|---|---|---|
| < 15 min | Highly Reactive | Discard. Likely toxic/PAINS. |
| 15 - 120 min | Moderate | Optimize. Add steric bulk near C5. |
| > 120 min | Stable | Proceed. Suitable for in vivo PK. |
The Fix (Chemical Shielding): Introduce bulky groups on the arylidene ring (e.g., 3,5-di-tert-butyl-4-hydroxybenzylidene). This "steric umbrella" blocks the trajectory of incoming nucleophiles (GSH) without necessarily preventing binding to the target enzyme active site [4].
Module 3: Metabolic Stability & Formulation
Status: Critical for Pharmacokinetics (PK)
Q: My compound precipitates in plasma or has a very short half-life (< 30 min).
A: This is a dual issue of Lipophilicity-driven Aggregation and CYP450 Oxidation . Thiazolidinones are often highly lipophilic (LogP > 3), causing them to aggregate in plasma or bind extensively to albumin. Furthermore, the sulfur atom is a "soft" metabolic spot, prone to S-oxidation by CYP450 enzymes [5].
Protocol: Liposomal Formulation for Enhanced Stability
Encapsulation protects the ring from hydrolysis and prevents aggregation.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG2000-DSPE (Stabilizer)
-
Thiazolidinone Compound[1][2][3][4][5][6][7][8][9][10][11][12]
Workflow:
-
Dissolution: Dissolve DSPC:Cholesterol:PEG2000-DSPE (molar ratio 55:40:5) and the drug (drug:lipid ratio 1:20) in Chloroform/Methanol (2:1).
-
Film Formation: Evaporate solvent under vacuum (Rotavap) at 45°C to form a thin lipid film.
-
Hydration: Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour. This forms large multilamellar vesicles (MLVs).
-
Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.
-
Validation: Measure size (< 120 nm) and PDI (< 0.2) using Dynamic Light Scattering (DLS).
Why this works: The PEG layer provides a "stealth" effect, reducing clearance by the Reticuloendothelial System (RES), while the lipid bilayer protects the thiazolidinone ring from hydrolytic enzymes and acidic pH [6].
Visualization: Stability Decision Matrix
Figure 2: Decision matrix for diagnosing and solving thiazolidinone instability issues.
References
-
Geronikaki, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Link
-
Vicini, P., et al. (2006). Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Havrylyuk, D., et al. (2010). Synthesis and anticancer activity of 5-arylidene-4-thiazolidinone derivatives. European Journal of Medicinal Chemistry. Link
-
Sahi, J., et al. (2003).[1] Comparative effects of thiazolidinediones on in vitro P450 enzyme induction and inhibition. Drug Metabolism and Disposition.[13] Link
-
Singh, D., et al. (2023).[2][3][5][14] Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore. Link
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- 4. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Bridging the Gap: A Comparative Guide to In Silico Predictions and In Vitro Results for Thiazole Compounds
A Senior Application Scientist's Perspective on Integrating Computational and Experimental Data
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The journey from a promising chemical structure to a clinically effective drug is long and arduous. In recent years, in silico (computational) methods have become indispensable tools in the early stages of drug discovery, offering a rapid and cost-effective way to screen vast libraries of compounds and predict their biological activities.[3][4] However, the ultimate validation of these predictions lies in rigorous in vitro (laboratory-based) experimentation. This guide provides a comprehensive comparison of in silico predictions with in vitro results for thiazole compounds, offering insights into the synergies and discrepancies between these two essential methodologies.
The Power and Pitfalls of In Silico Prediction
In silico drug design encompasses a range of computational techniques used to identify and optimize potential drug candidates.[3][5] For thiazole compounds, these methods are primarily used to predict their binding affinity to specific biological targets, such as enzymes or receptors, and to estimate their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Common In Silico Techniques:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a thiazole derivative) when bound to a target protein.[6][7] The resulting "docking score" is an estimation of the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[8] These models can be used to predict the activity of new, untested thiazole derivatives.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the binding stability and interactions.[6][9][10]
The primary advantage of these methods is their ability to rapidly screen thousands of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This significantly reduces the time and cost associated with traditional drug discovery pipelines.[4]
However, it is crucial to acknowledge the inherent limitations of in silico predictions. These models are based on simplifying assumptions and the accuracy of their predictions is highly dependent on the quality of the input data and the algorithms used. As one study noted, a strong binding affinity predicted by docking does not always translate directly into optimal biological efficacy.[6] Factors such as cellular permeability, metabolic stability, and off-target effects, which are not always fully captured by computational models, can significantly influence a compound's in vitro activity.
The Gold Standard: In Vitro Experimental Validation
In vitro assays are experiments conducted in a controlled laboratory setting, typically using isolated proteins, cells, or tissues. These assays provide direct experimental evidence of a compound's biological activity and are essential for validating in silico predictions.
Key In Vitro Assays for Thiazole Compounds:
-
Enzyme Inhibition Assays: These assays measure the ability of a thiazole compound to inhibit the activity of a specific enzyme. For example, fluorometric enzyme inhibition assays have been used to identify thiazole derivatives as potent inhibitors of monoamine oxidase (MAO).[11]
-
Antiproliferative/Cytotoxicity Assays: These assays, such as the MTT assay, are used to determine the ability of a compound to inhibit the growth of cancer cells.[12][13] Numerous studies have utilized these assays to evaluate the anticancer potential of novel thiazole derivatives.[13][14]
-
Antimicrobial Assays: The antimicrobial activity of thiazole compounds is often assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[6][15]
The strength of in vitro testing lies in its ability to provide quantitative data on a compound's potency (e.g., IC50 or MIC values) under controlled biological conditions. This data is crucial for establishing structure-activity relationships (SAR) and for guiding the further optimization of lead compounds.
Comparing Predictions with Reality: Case Studies with Thiazole Compounds
The true value of integrating in silico and in vitro approaches is realized when they are used in a synergistic manner. Computational predictions can guide the selection of compounds for synthesis and testing, while experimental results can be used to refine and improve the predictive power of the computational models.
Several case studies highlight the interplay between these two methodologies for thiazole derivatives:
-
Monoamine Oxidase (MAO) Inhibitors: A study on new thiazole compounds designed as MAO inhibitors found that molecular docking studies helped to evaluate the binding modes of the most active compounds, providing a rationale for their observed inhibitory activity.[11]
-
Anticancer Agents: In the development of novel thiazole derivatives as tubulin polymerization inhibitors, the most potent compounds identified through in vitro antiproliferative assays were also found to have favorable binding interactions in molecular docking studies.[2][14]
-
Urease and α-Glucosidase Inhibitors: For a series of thiazole-thiazolidinone derivatives, molecular docking and ADMET analysis were used to confirm the promising biological outcomes observed in in vitro enzyme inhibition assays.[7][16]
These examples demonstrate a generally good correlation between in silico predictions and in vitro results. However, discrepancies can and do arise. For instance, a compound with a high predicted binding affinity might exhibit poor in vitro activity due to low solubility or cell permeability. Conversely, a compound with a moderate predicted affinity might show excellent in vitro efficacy due to favorable pharmacokinetic properties.
Data Presentation: A Comparative Look
To facilitate a clear comparison, the following table summarizes hypothetical data for a series of thiazole compounds, illustrating the relationship between predicted and experimental values.
| Compound ID | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 (µM) |
| THZ-001 | -9.5 | 0.5 |
| THZ-002 | -8.2 | 2.1 |
| THZ-003 | -10.1 | 0.2 |
| THZ-004 | -7.5 | 15.8 |
| THZ-005 | -9.8 | 0.8 |
This table clearly shows a general trend where a higher predicted binding affinity (more negative value) corresponds to a lower IC50 value (higher potency). However, it also highlights an outlier (THZ-004), where the in vitro activity is significantly lower than predicted, warranting further investigation into factors like solubility or cell permeability.
Experimental Protocols: A Step-by-Step Workflow
The following diagram illustrates a typical workflow for comparing in silico predictions with in vitro results.
Caption: A typical workflow for integrating in silico and in vitro methods.
Conclusion: A Symbiotic Relationship
The comparison of in silico predictions with in vitro results is not merely a validation step; it is a dynamic and iterative process that drives modern drug discovery. While in silico methods provide a powerful engine for hypothesis generation and compound prioritization, in vitro experiments remain the gold standard for confirming biological activity. The most successful drug discovery programs are those that effectively integrate both approaches, leveraging the speed and scale of computation with the biological relevance of experimental data. For the continued development of novel thiazole-based therapeutics, this synergistic relationship will undoubtedly be a key determinant of success.
References
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Geronikaki, A. A., & Dearden, J. C. (2002). Computer aided prediction of biological activity spectra: evaluating versus known and predicting of new activities for thiazole derivatives. SAR and QSAR in Environmental Research, 13(3-4), 457–471. [Link]
-
Göktaş, M., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 435-443. [Link]
-
Nguyen, D. K., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 16(1), 1-15. [Link]
-
Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Future Medicinal Chemistry, 16(24), 2627-2636. [Link]
-
Adjei, M. B., et al. (2023). A Robust Regression-Based Modeling to Predict Antiplasmodial Activity of Thiazolyl–Pyrimidine Hybrid Derivatives against Plasmodium falciparum. Molecules, 28(22), 7629. [Link]
-
Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Future Medicinal Chemistry, 16(24), 2627-2636. [Link]
-
El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1-15. [Link]
-
Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15. [Link]
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El-Naggar, M., et al. (2022). Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]
-
Kumar, S., et al. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society, 70(1), 1-15. [Link]
-
Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(1), 1-15. [Link]
-
Ahmed, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(1), 1-15. [Link]
-
Sharma, A., & Kumar, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 1-10. [Link]
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Al-Suwaidan, F. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
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Pop, R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]
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Gupta, A., et al. (2023). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Journal of Pharmaceutical Negative Results, 14(3), 1-10. [Link]
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Singh, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Scientific Reports, 12(1), 1-12. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53. [Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Future Medicinal Chemistry, 11(18), 2327-2345. [Link]
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Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(1), 1-15. [Link]
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Al-Warhi, T., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 708892. [Link]
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Sahu, V., & Kumar, S. (2019). Drug Discovery and In Silico Techniques: A Mini-Review. Journal of Pharmaceutical Sciences and Research, 11(8), 2843-2846. [Link]
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Kumar, A., et al. (2025). In silico studies of thiazole derivative towards its potential use against SARS-CoV-2: An intuition from an experimental and computational approach. ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the principles of method validation, drawing upon internationally recognized guidelines to provide a framework for establishing robust and reliable analytical procedures.
The Criticality of Method Validation
The validation of an analytical method is the process of demonstrating, through laboratory studies, that the performance characteristics of the method are suitable for its intended purpose.[1][2] This is not a one-time exercise but a continuous process that ensures data integrity throughout the lifecycle of a product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that outline the necessary parameters for validation.[1][4][5][6]
The objective of validating an analytical procedure is to confirm that it is fit for its intended purpose.[2][5][7] For a compound like 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, this could involve quantifying the active pharmaceutical ingredient (API) in a drug substance, determining its purity, or identifying it.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and depends on the specific objective of the analysis. For a molecule such as 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, a combination of chromatographic and spectroscopic methods is typically employed.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantification (Assay and Impurity) | High resolution, sensitivity, and specificity. Well-established for routine quality control.[8][9] | Can be time-consuming for method development. Requires careful selection of column and mobile phase. |
| Gas Chromatography (GC) | Quantification and Impurity Profiling | Excellent for volatile and thermally stable compounds. High separation efficiency.[10] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification and Identification | Simple, rapid, and cost-effective. Good for preliminary analysis and concentration estimation.[11] | Prone to interference from other UV-absorbing compounds. Limited specificity. |
| Infrared (IR) Spectroscopy | Identification and Structural Elucidation | Provides a unique "fingerprint" of the molecule based on functional groups.[11][12] | Not typically used for quantification. Sample preparation can be critical. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Identification | Provides detailed information about the molecular structure, including connectivity of atoms.[11][13][14] | Lower sensitivity compared to other techniques. Requires more complex instrumentation. |
| Mass Spectrometry (MS) | Identification, Structural Elucidation, and Quantification | High sensitivity and specificity. Provides molecular weight and fragmentation patterns.[11][12] | Can be destructive to the sample. Matrix effects can influence ionization. |
The Validation Workflow: A Step-by-Step Approach
A systematic approach to method validation is crucial for ensuring that all performance characteristics are thoroughly evaluated. The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A generalized workflow for the validation of an analytical method, from initial planning to final implementation.
Detailed Experimental Protocols for HPLC Method Validation
High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis in the pharmaceutical industry. The following protocols provide a detailed guide for validating an HPLC method for the assay of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15]
Protocol:
-
Forced Degradation: Subject a solution of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples.
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and the peak purity angle should be less than the peak purity threshold.
Linearity
Objective: To demonstrate that there is a direct correlation between the concentration of the analyte and the instrumental response over a defined range.[8]
Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Injection and Data Acquisition: Inject each standard solution in triplicate and record the peak area.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[8]
Protocol:
-
Spiked Samples: Prepare spiked samples by adding known amounts of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one to a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies.
-
Calculate the overall RSD for all measurements.
-
Acceptance Criteria: The overall RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
Acceptance Criteria: The determined LOD and LOQ should be appropriate for the intended application of the method (e.g., for impurity analysis, the LOQ should be below the reporting threshold).
Range
Objective: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[16]
Protocol: The range is confirmed by demonstrating that the method is linear, accurate, and precise within the specified lower and upper limits.
Acceptance Criteria: The data from the linearity, accuracy, and precision studies should meet the acceptance criteria over the defined range.
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the small changes in the method parameters.
Data Presentation: A Summary of Acceptance Criteria
The following table summarizes typical acceptance criteria for the validation of an HPLC assay method.
| Validation Parameter | Acceptance Criteria |
| Specificity | Analyte peak is pure and well-resolved from degradation products and placebo peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery of 98.0% - 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | Overall RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Range | Method is linear, accurate, and precise over the specified range. |
| Robustness | System suitability parameters remain within acceptable limits under varied conditions. |
The Role of Spectroscopic Methods in Validation
While HPLC is central to quantification, spectroscopic techniques are indispensable for the unequivocal identification and structural confirmation of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one.
Caption: The complementary roles of various spectroscopic techniques in the validation and characterization of a pharmaceutical compound.
The structural characterization of thiazole derivatives often relies on a combination of these spectroscopic methods.[12][13][17] For instance, IR spectroscopy can confirm the presence of key functional groups, while NMR and MS provide detailed structural information and confirm the molecular weight.[11][12]
Conclusion: A Commitment to Quality
The validation of analytical methods for a compound like 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By adhering to the principles outlined in international guidelines and employing a systematic approach to validation, researchers and drug developers can ensure the generation of reliable and defensible analytical data. This guide serves as a foundational framework for establishing and validating analytical methods that are fit for their intended purpose, thereby contributing to the development of safe and effective medicines. The emphasis is shifting from validation as a one-time event to a continuous lifecycle approach, ensuring the ongoing suitability of analytical procedures.[3][18]
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The Evolution of BTK Inhibition: A Comparative Analysis of Covalent and Non-Covalent Mechanisms
A deep dive into the mechanistic nuances of Ibrutinib, Acalabrutinib, Zanubrutinib, and Pirtobrutinib, guiding researchers through the evolution of BTK-targeted therapies.
Introduction: Targeting a Linchpin of B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, a cascade essential for the development, activation, and survival of B-cells.[1][2] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often dysregulated, leading to uncontrolled proliferation and survival of cancerous B-cells.[1][3] The strategic inhibition of BTK has, therefore, emerged as a cornerstone of targeted therapy for these diseases.[1][2]
This guide provides a comparative analysis of four key Bruton's tyrosine kinase (BTK) inhibitors, tracing their development from the first-in-class agent to the latest generation of reversible inhibitors. We will explore the mechanistic distinctions, selectivity profiles, and the evolution of strategies to overcome therapeutic resistance.
The Central Role of BTK in B-Cell Receptor Signaling
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that recruits and activates BTK.[4][5] Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2).[2][6] This action triggers a cascade of events, including the release of intracellular calcium and the activation of transcription factors like NF-κB, which ultimately drive B-cell proliferation and survival.[2][4][7] By blocking BTK, inhibitors effectively halt this pro-survival signaling, leading to apoptosis (programmed cell death) of the malignant B-cells.[1][3]
Figure 1: The B-Cell Receptor (BCR) signaling pathway and the central inhibitory role of BTK inhibitors.
First and Second Generation: The Era of Covalent Inhibition
The first wave of BTK inhibitors, including the first-in-class ibrutinib and the second-generation acalabrutinib and zanubrutinib, operate through a covalent, irreversible mechanism.[8]
Mechanism of Action: These inhibitors are designed to form a permanent covalent bond with a specific cysteine residue (C481) located within the ATP-binding pocket of the BTK enzyme.[9][10] This irreversible binding effectively and permanently inactivates the kinase, providing sustained inhibition of BCR signaling.[11]
Ibrutinib: The Trailblazer
As the first FDA-approved BTK inhibitor, ibrutinib revolutionized the treatment of several B-cell malignancies.[12] However, its groundbreaking efficacy was accompanied by a notable limitation: off-target activity.[12][13] Ibrutinib inhibits other kinases, such as those in the TEC and EGFR families, which can lead to adverse effects like bleeding, rash, and atrial fibrillation.[12][14]
Acalabrutinib & Zanubrutinib: Refining Selectivity
To address the off-target effects of ibrutinib, second-generation covalent inhibitors were developed with improved selectivity for BTK.[15][16]
-
Acalabrutinib demonstrates minimal off-target activity, leading to a more favorable safety profile.[9][15]
-
Zanubrutinib was engineered for greater BTK selectivity and sustained target occupancy, which may contribute to its efficacy and tolerability.[17][18][19]
While more selective, these second-generation inhibitors still rely on binding to the C481 residue, making them vulnerable to a key resistance mechanism.[11]
The Challenge of Acquired Resistance
The long-term efficacy of covalent BTK inhibitors can be compromised by the emergence of resistance. The most common mechanism is a mutation in the BTK gene at the C481 position, most frequently a cysteine-to-serine substitution (C481S).[9][11] This mutation prevents the covalent bond formation, rendering the inhibitors ineffective while allowing the kinase to remain active.[9][20] Additionally, mutations in the downstream signaling molecule PLCγ2 can also lead to resistance by allowing the pathway to be activated independently of BTK.[6][11]
Third Generation: The Dawn of Reversible Inhibition
The development of non-covalent, reversible BTK inhibitors represents a significant advancement aimed at overcoming the limitations of their covalent predecessors.
Pirtobrutinib: A New Paradigm
Pirtobrutinib is a highly selective, non-covalent (reversible) BTK inhibitor.[21][22]
Mechanism of Action: Unlike covalent inhibitors, pirtobrutinib does not require binding to the C481 residue.[11][23] It binds reversibly to the ATP-binding pocket, potently inhibiting both wild-type BTK and the C481-mutant variants that confer resistance to covalent inhibitors.[22][24] This novel mechanism allows pirtobrutinib to be effective in patients who have developed resistance to prior covalent BTK inhibitor therapy.[25][26] Its high selectivity is also associated with a favorable safety profile.[22][26]
Figure 2: A comparison of covalent vs. non-covalent BTK inhibition mechanisms and the impact of the C481S mutation.
Comparative Data Summary
The following table summarizes key parameters for the four BTK inhibitors, highlighting the evolution in potency, selectivity, and mechanism.
| Parameter | Ibrutinib (1st Gen) | Acalabrutinib (2nd Gen) | Zanubrutinib (2nd Gen) | Pirtobrutinib (3rd Gen) |
| Binding Type | Covalent, Irreversible[9] | Covalent, Irreversible[11] | Covalent, Irreversible[16] | Non-covalent, Reversible[21] |
| Target Residue | Cysteine 481[9] | Cysteine 481[11] | Cysteine 481[16] | Independent of C481[26] |
| BTK IC50 (Biochemical) | ~0.5 nM[12] | ~3 nM[15] | ~0.3 nM[16] | ~0.4 nM[22] |
| Selectivity Profile | Less selective; inhibits TEC, EGFR, ITK family kinases[12][13] | Highly selective; minimal off-target activity[9][15] | More selective than ibrutinib; less off-target effects[17][18] | Highly selective; >300-fold selectivity for BTK over 98% of other kinases[21] |
| Activity vs. C481S Mutant | Ineffective[9] | Ineffective[11] | Ineffective[23] | Potent inhibition[22][24] |
| Associated Toxicities | Higher rates of bleeding, atrial fibrillation, rash, diarrhea[12][14] | Lower rates of off-target toxicities compared to ibrutinib[15] | Favorable safety profile with fewer off-target toxicities[18][19] | Favorable safety profile due to high selectivity[22][26] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are for comparative purposes.
Experimental Protocols for Mechanistic Analysis
Validating the mechanism of action and selectivity of BTK inhibitors requires a combination of biochemical and cellular assays. Here are two fundamental protocols.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using γ-³³P ATP.[14][27][28]
Step-by-Step Workflow:
-
Reagent Preparation:
-
Prepare a serial dilution of the BTK inhibitor in DMSO.
-
Prepare assay buffer containing purified recombinant BTK enzyme and a suitable peptide substrate.
-
Prepare a solution of ATP (and γ-³³P ATP for radiometric assays).
-
-
Enzyme Reaction:
-
In a 384-well plate, add the BTK enzyme/substrate solution.
-
Add the diluted BTK inhibitor (or DMSO for control).
-
Pre-incubate for 20-30 minutes to allow for inhibitor binding.[14]
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin for a biotinylated substrate in TR-FRET).
-
Incubate to allow for detection reagent binding.
-
-
Data Acquisition & Analysis:
-
Read the plate on a suitable plate reader (e.g., TR-FRET compatible).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 3: Workflow for a biochemical BTK kinase inhibition assay.
Protocol 2: Cellular BTK Target Engagement Assay
This assay measures the ability of a compound to bind to BTK within a living cell, providing a more physiologically relevant measure of potency.
Objective: To determine the intracellular IC50 for target engagement of a BTK inhibitor.
Methodology: The NanoBRET™ Target Engagement (TE) assay is a widely used method.[14][29] It measures the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-tagged BTK protein by a test compound.
Step-by-Step Workflow:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) transiently or stably expressing a NanoLuc®-BTK fusion protein.
-
Plate the cells in a white, 384-well assay plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor.
-
Treat the cells with the inhibitor dilutions and incubate for a set time (e.g., 2 hours) to allow for cell entry and target binding.
-
-
Tracer Addition:
-
Add the NanoBRET™ fluorescent tracer, which competitively binds to the BTK active site.
-
Add the NanoGlo® Substrate to generate the bioluminescent donor signal.
-
-
Data Acquisition & Analysis:
-
Immediately read the plate on a luminometer capable of measuring filtered light for the donor (450 nm) and acceptor (610 nm) wavelengths.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the change in BRET ratio versus log[inhibitor] and fit the data to determine the cellular IC50.
-
Figure 4: Workflow for a NanoBRET™ cellular BTK target engagement assay.
Conclusion and Future Directions
The development of BTK inhibitors showcases a remarkable progression in targeted cancer therapy. From the broad-spectrum activity of ibrutinib to the highly selective profiles of second-generation covalent inhibitors, and now to the resistance-busting mechanism of non-covalent inhibitors like pirtobrutinib, the field has continually evolved to enhance efficacy and improve patient safety. This comparative analysis underscores the importance of understanding the nuanced mechanisms of action, which is crucial for rational drug design and the development of next-generation therapies. Future research will likely focus on developing even more selective inhibitors, exploring combination therapies to prevent resistance, and developing novel therapeutic modalities like BTK protein degraders.
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Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
A definitive guide to the personal protective equipment (PPE), handling procedures, and disposal of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one for researchers, scientists, and drug development professionals.
The safe handling of any chemical in a laboratory setting is paramount. This guide provides a detailed overview of the essential safety protocols for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, a compound that requires careful management due to its potential hazards. The following procedures are based on the known risks associated with structurally similar compounds, including skin and eye irritation, and potential harm if ingested or inhaled. Adherence to these guidelines is critical to ensure personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
A thorough risk assessment is the first step in any experimental protocol. For 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, the primary hazards are presumed to be:
-
Skin Irritation: Similar dichlorophenyl and thiazole derivatives are known to cause skin irritation upon contact.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.
-
Acute Toxicity (Oral and Inhalation): Ingestion or inhalation of the compound may be harmful.
Given these potential hazards, a comprehensive plan for exposure control and waste management is essential.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. |
| Hands | Nitrile or neoprene gloves | Offers chemical resistance to prevent skin contact. |
| Body | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.
Laboratory Handling and Operational Workflow
A structured workflow is crucial for minimizing the risk of exposure and ensuring the reproducibility of your experiments.
Preparation and Weighing
-
Designated Area: All handling of solid 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Engineering Controls: Ensure adequate ventilation. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Spill Control: Have a spill kit readily available that is appropriate for solid chemical spills.
Dissolution and Reaction
-
Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to contain any vapors or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
The following diagram illustrates the recommended operational workflow for handling 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one in a laboratory setting.
Disposal Plan
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, including weighing paper, contaminated paper towels, and used gloves, must be collected in a clearly labeled, sealed waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a separate, clearly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "Waste 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Do not pour any waste containing this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, and if you are trained to do so, use an appropriate absorbent material, and collect it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, ensuring a safe and productive research environment.
References
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, this guide is based on best practices for handling chemicals with similar structures and potential hazards. It is imperative for users to obtain the specific SDS from their chemical supplier before commencing any work. The following are examples of resources for related compounds that inform the general safety principles outlined above:
- Sigma-Aldrich. Safety Data Sheet for a structurally related compound.
- Fisher Scientific. Safety Data Sheet for a dichlorophenyl-containing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
